6-Bromo-2-methylpyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEZVKXETZALTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458305 | |
| Record name | 6-Bromo-2-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118399-86-3 | |
| Record name | 6-Bromo-2-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-2-methylpyridin-3-ol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 6-Bromo-2-methylpyridin-3-ol, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. This guide consolidates key chemical data, and outlines its current standing in scientific research.
Core Compound Identification
CAS Number: 118399-86-3[1] Molecular Formula: C₆H₆BrNO Molecular Weight: 188.02 g/mol [1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 118399-86-3 | [1] |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=C(C=CC(=N1)Br)O | [1] |
| InChI Key | NZEZVKXETZALTH-UHFFFAOYSA-N | [1] |
Synthesis and Chemical Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the synthesis of related substituted pyridine derivatives often involves multi-step reactions. For instance, the synthesis of novel pyridine-based derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions of bromo-methylpyridine precursors with various arylboronic acids.[2] Such methodologies could potentially be adapted for the synthesis of this compound and its analogs.
The chemical reactivity of this compound is characteristic of a substituted pyridine ring. The bromine atom at the 6-position can be a site for nucleophilic substitution or cross-coupling reactions, providing a versatile handle for further chemical modifications. The hydroxyl group at the 3-position can undergo etherification, esterification, or other reactions typical of phenols, allowing for the introduction of diverse functional groups.
Biological and Medicinal Chemistry Context
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to its ability to interact with biological targets.
Currently, there is limited specific information available in the scientific literature regarding the biological activity and potential signaling pathway involvement of this compound. However, its structural motifs suggest it could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, substituted pyridin-3-ol derivatives have been explored for their potential as modulators of various biological targets. The strategic placement of the bromo and methyl groups on the pyridin-3-ol core can influence the molecule's steric and electronic properties, which are critical for its interaction with enzymes and receptors.
The development of novel pharmaceuticals often relies on the exploration of diverse chemical spaces, and compounds like this compound represent key starting points for the synthesis of libraries of related compounds for biological screening.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not currently published. However, a general workflow for assessing the biological activity of a novel chemical entity would typically involve the following stages:
References
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathways for 6-Bromo-2-methylpyridin-3-ol, a key intermediate in the development of various pharmaceutical compounds. This document outlines a plausible multi-step synthetic approach, complete with detailed experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry due to its versatile chemical handles that allow for further molecular elaboration. The strategic placement of the bromo, methyl, and hydroxyl groups on the pyridine ring makes it a valuable building block for the synthesis of complex heterocyclic scaffolds. This guide details a potential synthetic route, starting from the readily available precursor 2-amino-6-methylpyridine.
Proposed Synthesis Pathway
A feasible and efficient synthesis of this compound can be envisioned through a three-step process starting from 2-amino-6-methylpyridine. This pathway involves:
-
Diazotization and Bromination: Conversion of the amino group of 2-amino-6-methylpyridine to a bromo group via a Sandmeyer-type reaction to yield 2-bromo-6-methylpyridine.
-
Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.
-
Reduction and Diazotization: Reduction of the nitro group to an amino group, followed by diazotization and hydrolysis to introduce the hydroxyl group at the 3-position.
The logical flow of this proposed synthesis is depicted in the following diagram:
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental procedures for each step of the proposed synthesis pathway.
Step 1: Synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine[1]
This procedure details the conversion of an amino group to a bromo group via a diazotization reaction.
Methodology:
-
To a 1-liter round-bottom flask, add 31 g (286.6 mmol) of 2-amino-6-methylpyridine and 170 mL of 48% hydrobromic acid at room temperature.
-
Cool the mixture to approximately -10 °C using a freezing mixture.
-
With continuous stirring, add 40 mL of bromine dropwise over a period of 40 minutes, maintaining the temperature at -5 °C. Stir the resulting orange-colored mixture for an additional 1.5 hours at this temperature.
-
In a separate beaker, dissolve 55 g (779.2 mmol) of sodium nitrite in 70 mL of water. Add this solution dropwise to the reaction mixture while maintaining the temperature at -10 °C to -5 °C. Stir for another 1.5 hours.
-
Prepare a solution of 200 g (5 mol) of sodium hydroxide in 200 mL of water, and cool it in an ice bath. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Extract the product with diethyl ether (8 x 25 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
| Parameter | Value |
| Starting Material | 2-Amino-6-methylpyridine |
| Key Reagents | HBr, Br₂, NaNO₂, NaOH |
| Temperature | -10 °C to 0 °C |
| Reaction Time | ~4.5 hours |
| Yield | ~95% (as brown oil) |
Step 2: Nitration of 2-Bromo-6-methylpyridine
This step introduces a nitro group at the 3-position of the pyridine ring.
Methodology:
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-bromo-6-methylpyridine with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for several hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-6-methyl-3-nitropyridine.
| Parameter | Value |
| Starting Material | 2-Bromo-6-methylpyridine |
| Key Reagents | Conc. H₂SO₄, Fuming HNO₃ |
| Temperature | 0 °C to 60 °C |
| Reaction Time | Several hours |
Step 3: Reduction of the Nitro Group and Diazotization to the Hydroxyl Group
This two-part final step involves the reduction of the nitro group to an amine, followed by its conversion to a hydroxyl group.
Methodology:
-
Reduction: To a solution of 2-bromo-6-methyl-3-nitropyridine in ethanol, add iron powder and concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours until the reduction is complete (monitored by TLC).
-
Cool the reaction mixture, filter to remove the iron catalyst, and neutralize the filtrate with a base (e.g., sodium carbonate).
-
Extract the resulting 3-amino-2-bromo-6-methylpyridine with an organic solvent.
-
Diazotization and Hydrolysis: Dissolve the crude 3-amino-2-bromo-6-methylpyridine in dilute sulfuric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir at low temperature for a short period, then warm gently to promote the hydrolysis of the diazonium salt to the desired this compound.
-
Extract the final product with an appropriate organic solvent, dry the organic layer, and purify by chromatography or recrystallization.
| Parameter | Value |
| Starting Material | 2-Bromo-6-methyl-3-nitropyridine |
| Key Reagents (Reduction) | Fe, HCl |
| Key Reagents (Diazotization) | NaNO₂, H₂SO₄ |
| Temperature (Reduction) | Reflux |
| Temperature (Diazotization) | 0-5 °C |
Alternative Synthetic Considerations
While the proposed pathway provides a logical route to the target molecule, other strategies could also be explored. For instance, the direct bromination of 2-methylpyridin-3-ol could be investigated. However, controlling the regioselectivity of such a reaction can be challenging due to the activating and directing effects of the hydroxyl and methyl groups.
Another potential route could involve the synthesis of 3-amino-6-bromo-2-methylpyridine from a different starting material, followed by the final diazotization and hydrolysis step. The feasibility of these alternative pathways would depend on the availability of starting materials and the ability to control the regiochemistry of the reactions.
The following diagram illustrates the decision-making process for selecting a synthetic pathway:
Caption: Decision logic for selecting a synthetic route.
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis of this compound. The detailed experimental protocols and tabulated data are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The successful synthesis of this key intermediate will undoubtedly facilitate the exploration of new chemical entities with potential therapeutic applications. Further optimization of the proposed reaction conditions may be necessary to achieve the desired purity and yield in a specific laboratory setting.
A Technical Guide to the Solubility of 6-Bromo-2-methylpyridin-3-ol in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-2-methylpyridin-3-ol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the compound's molecular structure and provides a detailed experimental protocol for determining its solubility.
Predicted Solubility Profile
The solubility of an organic compound is primarily determined by its polarity, molecular size, and the presence of functional groups capable of hydrogen bonding. This compound possesses a polar hydroxyl (-OH) group and a nitrogen atom within the pyridine ring, which can act as hydrogen bond acceptors. The presence of a bromine atom and a methyl group, along with the pyridine ring, contributes to its lipophilic character.
Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. Polar protic solvents are expected to be effective due to hydrogen bonding, while polar aprotic solvents should also demonstrate good solvency. Nonpolar solvents are anticipated to be less effective.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The hydroxyl group allows for hydrogen bonding with water, but the overall lipophilicity of the molecule may limit solubility. |
| Methanol | Soluble | The alkyl chain is short, and it can act as both a hydrogen bond donor and acceptor. | |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to accept hydrogen bonds make it a good solvent for many organic compounds. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, its high polarity is expected to effectively solvate the compound. | |
| Acetone | Moderately Soluble | Its polarity should allow for some degree of solubility. | |
| Ethyl Acetate | Sparingly Soluble | Lower polarity compared to other aprotic solvents may limit its effectiveness. | |
| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | The polar functional groups will likely hinder solubility in this nonpolar solvent. |
| Chloroform | Sparingly Soluble | Similar to DCM, its nonpolar nature makes it a less suitable solvent. | |
| Hexanes | Insoluble | The significant difference in polarity will likely result in very poor solubility. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3] This protocol outlines the necessary steps for quantifying the solubility of this compound.
2.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)
2.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., absorbance or peak area) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the saturated solution, accounting for the dilution factor. The result will be the solubility of the compound in the chosen solvent at the specified temperature.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the shake-flask method for determining solubility.
Figure 1: Workflow for the Shake-Flask Solubility Determination Method.
References
Spectroscopic Profile of 6-Bromo-2-methylpyridin-3-ol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Bromo-2-methylpyridin-3-ol, a key intermediate in pharmaceutical and materials science research. The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: 1H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.15 | Singlet (s) | 3H | -CH3 |
| 7.15 | Doublet (d) | 1H | Ar-H |
| 7.20 | Doublet (d) | 1H | Ar-H |
| 10.1 | Singlet (s) | 1H | -OH |
Solvent: DMSO-d6
Table 2: 13C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~17-25 | -CH3 |
| ~110-125 | Ar-C-Br |
| ~120-135 | Ar-CH |
| ~140-155 | Ar-C-OH |
| ~145-160 | Ar-C-CH3 |
| ~150-165 | Ar-C (adjacent to N) |
Note: Predicted values based on typical chemical shifts for substituted pyridines.
Table 3: IR Spectroscopic Data
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3400-3100 | Broad | O-H stretch (phenolic) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (methyl) |
| ~1600-1550 | Strong | C=C stretch (aromatic ring) |
| ~1470-1430 | Strong | C=C stretch (aromatic ring) |
| ~1300-1200 | Strong | C-O stretch (phenolic) |
| ~1100-1000 | Medium | C-N stretch |
| ~700-600 | Strong | C-Br stretch |
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 188.03 | [M+H]+ |
Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Spectroscopy: The 1H NMR spectrum was recorded on a 400 MHz spectrometer. A sample of this compound (approximately 5-10 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6). The spectrum was acquired at room temperature, and the chemical shifts were referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.
13C NMR Spectroscopy: The 13C NMR spectrum is typically recorded on a 100 MHz spectrometer using the same sample prepared for 1H NMR analysis. A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak of DMSO-d6 at 39.52 ppm.
Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using a Fourier Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the clean, empty ATR crystal was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometric analysis was performed using an Atmospheric Pressure Chemical Ionization (APCI) source coupled to a quadrupole mass analyzer. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source via direct infusion. The analysis was carried out in positive ion mode, and the data was collected over a mass-to-charge (m/z) range of 50-500.
Data Acquisition and Analysis Workflow
The following diagram illustrates the workflow for the spectroscopic analysis of this compound.
The Versatile Scaffold: 6-Bromo-2-methylpyridin-3-ol in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridin-3-ol core is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds. The strategic incorporation of a bromine atom and a methyl group, as seen in 6-Bromo-2-methylpyridin-3-ol, offers a versatile platform for the synthesis of novel drug candidates. This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into its synthetic utility, potential biological activities, and the signaling pathways its derivatives may modulate.
Physicochemical Properties and Synthesis
This compound (CAS No: 118399-86-3) is a solid with a molecular weight of 188.02 g/mol .[1] Its structure, featuring a reactive bromine atom and a nucleophilic hydroxyl group, makes it an ideal starting material for a variety of chemical transformations.
While a definitive, detailed synthesis for this compound is not widely published, a plausible synthetic route can be extrapolated from the synthesis of its isomers and related compounds. A common approach involves the diazotization of an aminopyridine precursor followed by hydrolysis. For instance, the synthesis of the related 2-Bromo-6-methylpyridine can be achieved from 2-Amino-6-methylpyridine.[2] A similar strategy could be employed starting from 2-amino-6-bromopyridine, followed by diazotization and subsequent hydrolysis to yield the desired this compound.
Potential Applications in Medicinal Chemistry
The this compound scaffold holds significant promise for the development of novel therapeutics in several key areas:
Kinase Inhibitors
The pyridine ring is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding site. The functional groups on this compound provide ideal handles for elaboration to target various kinases. The bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl and heteroaryl groups. These groups can be designed to occupy hydrophobic pockets within the kinase domain, enhancing potency and selectivity. The hydroxyl group can also be modified to introduce further diversity. Derivatives of related brominated pyridines have shown inhibitory activity against a range of kinases, suggesting similar potential for this scaffold.
Anticancer Agents
Numerous pyridine and quinoline-based compounds have demonstrated potent anticancer activity. The this compound core can be utilized to generate novel compounds with antiproliferative effects. By applying synthetic strategies such as cross-coupling and other functional group manipulations, libraries of derivatives can be synthesized and screened against various cancer cell lines. The data from structurally related bromo-quinazoline and pyridinyl-urea derivatives suggest that compounds derived from this scaffold could exhibit significant cytotoxicity towards cancer cells.
Neuroprotective Agents
The 3-hydroxypyridine moiety is found in compounds with applications in treating neurological disorders.[3] The ability to derivatize the this compound scaffold allows for the exploration of chemical space relevant to targets in the central nervous system. The development of neuroprotective agents is a critical area of research, and this scaffold provides a promising starting point for the design of new molecules with the potential to treat neurodegenerative diseases.
Quantitative Data from Structurally Related Compounds
While specific biological data for derivatives of this compound is limited in the public domain, the following tables summarize the activity of structurally related compounds, providing a strong rationale for the exploration of this scaffold.
Table 1: Anticancer Activity of Related Bromo-Heterocyclic Compounds
| Compound Class | Cell Line | IC50 (µM) |
| 6-Bromoquinazoline derivatives | MCF-7 (Breast Cancer) | 0.53 - 46.6 |
| SW480 (Colon Cancer) | 0.53 - 46.6 |
Table 2: Anticancer Activity of a Related Pyridinyl-Urea Compound
| Compound | Cell Line | IC50 (µM) |
| 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)-3-(p-tolyl)urea | A549 (Lung Cancer) | 3.22 |
| HCT-116 (Colon Cancer) | 2.71 |
Key Signaling Pathways
Derivatives of this compound, particularly those developed as kinase inhibitors and anticancer agents, are likely to modulate key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and mechanism-of-action studies.
References
Reactivity Profile of the Bromine Atom in 6-Bromo-2-methylpyridin-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 6-Bromo-2-methylpyridin-3-ol, a versatile building block in medicinal chemistry and materials science. The strategic positioning of the bromine atom, activated by the pyridine nitrogen and influenced by the electron-donating methyl and hydroxyl groups, allows for a diverse range of synthetic transformations. This document details the electronic properties governing its reactivity and provides actionable experimental protocols for key cross-coupling and nucleophilic substitution reactions.
Electronic Profile and Reactivity Overview
This compound features a pyridine ring substituted with a bromine atom at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position. The inherent electron-deficient nature of the pyridine ring, where the nitrogen atom acts as an electron-withdrawing group, makes the C-Br bond susceptible to various reactions.
The electronic effects of the substituents play a crucial role in modulating the reactivity of the C-Br bond:
-
2-Methyl Group: As an electron-donating group (EDG), the methyl group increases the electron density on the pyridine ring through a positive inductive effect (+I).
-
3-Hydroxyl Group: The hydroxyl group is also an electron-donating group, primarily through a positive mesomeric effect (+M), which is stronger than its negative inductive effect (-I).
-
6-Bromo Group: The bromine atom exerts a negative inductive effect (-I) and a positive mesomeric effect (+M).
The combined electron-donating effects of the methyl and hydroxyl groups increase the electron density on the pyridine ring, which can influence the rates and outcomes of various reactions compared to unsubstituted bromopyridines. Despite this, the bromine atom at the 6-position remains a viable handle for a variety of palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound is well-suited for participation in a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions offer a powerful means to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. While specific data for this compound is limited in the surveyed literature, a protocol for the closely related 5-bromo-2-methylpyridin-3-amine provides an excellent starting point for reaction optimization.
General Experimental Protocol (Adapted from a similar substrate)[1]:
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2 equiv) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) |
| Base | Potassium phosphate (K₃PO₄) (2.0 equiv) |
| Solvent | 1,4-Dioxane/Water (4:1 ratio) |
| Temperature | 85–95 °C |
| Time | >15 hours |
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-Bromo-2-methylpyridin-3-ol with various aryl and heteroaryl boronic acids or their esters. The Suzuki coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl and hetero-biaryl structures, which are common motifs in pharmaceutically active compounds.[1][2][3][4] The protocol is designed to be a starting point for optimization, as the ideal conditions can be substrate-dependent.
Introduction
The Suzuki-Miyaura reaction is a versatile cross-coupling method that joins an organoboron species (e.g., a boronic acid or ester) with an organohalide using a palladium catalyst and a base.[2][3][5] For substrates like this compound, this reaction allows for the introduction of diverse molecular fragments at the 6-position of the pyridine ring. The presence of both a hydroxyl group and a nitrogen atom in the starting material can influence the reaction, potentially by coordinating with the palladium catalyst. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[1][6]
Reaction Principle
The catalytic cycle of the Suzuki coupling generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][5]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium complex, replacing the halide.[2][5][7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[2][5]
An inert atmosphere is essential throughout the reaction to prevent the oxidation and deactivation of the Pd(0) catalyst and to avoid side reactions like the homocoupling of boronic acids.[8]
Experimental Protocol
This protocol provides a general procedure that can be adapted for various coupling partners. It is recommended to perform a small-scale test reaction to optimize conditions for a specific boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, P(t-Bu)₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, or KF) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME, potentially with H₂O as a co-solvent)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Preparation: Oven-dry all glassware before use to remove moisture.
-
Reaction Setup:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (3.0 equiv).
-
If using a catalyst system that is not pre-ligated (e.g., Pd₂(dba)₃), add the appropriate ligand.
-
Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to establish an inert atmosphere.[8]
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common system is a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).[4][9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[6][11]
Data Presentation: Recommended Reaction Conditions
The optimal conditions for Suzuki coupling can vary significantly based on the specific substrates used. The following table summarizes common starting conditions for the coupling of bromo-pyridines.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst (mol%) | Pd(PPh₃)₄ (5%) | Pd₂(dba)₃ (1.5%) with P(t-Bu)₃ (4.5%) | PdCl₂(dppf) (3%) |
| Base (equiv) | K₂CO₃ (2.0) | KF (3.0) | K₃PO₄ (3.0) |
| Solvent | Toluene/Ethanol | 1,4-Dioxane | DME/H₂O (4:1) |
| Temperature | 110 °C | 80-100 °C | 80 °C |
| Typical Time | 2-18 h | 12-24 h | 2-12 h |
| Coupling Partner | Arylboronic acid | Arylboronic acid | Arylboronic acid pinacol ester |
| Reference | [9] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Improper base. | Use a fresh bottle of catalyst or a pre-catalyst.[12] Increase temperature. Screen different bases (e.g., stronger bases like K₃PO₄ or Cs₂CO₃). |
| Protodeboronation | Presence of water; Harsh basic conditions. | Use anhydrous solvents.[8] Switch to a milder base like KF or NaHCO₃.[8] Consider using a more stable boronic ester (e.g., pinacol or MIDA ester).[6][13][14] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction setup is thoroughly degassed and maintained under a strict inert atmosphere.[8][12] |
| Dehalogenation of Starting Material | Sub-optimal reaction conditions. | Screen different catalyst/ligand systems and solvents to favor the cross-coupling pathway.[8] |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A step-by-step workflow for the Suzuki coupling experiment.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes: 6-Bromo-2-methylpyridin-3-ol as a Versatile Building Block for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methylpyridin-3-ol is a substituted pyridine derivative that holds significant potential as a versatile building block in the design and synthesis of novel kinase inhibitors. The pyridine core is a well-established scaffold in medicinal chemistry, known for its ability to mimic the adenine region of ATP and form crucial hydrogen bond interactions with the hinge region of various protein kinases. The strategic placement of a bromine atom at the 6-position provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). The 2-methyl group can influence the compound's steric and electronic properties, while the 3-hydroxyl group can act as a key hydrogen bond donor or be further functionalized to modulate potency, selectivity, and pharmacokinetic properties.
Dysregulation of protein kinase signaling is a fundamental mechanism underlying numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors remains a primary focus in modern drug discovery. This document provides detailed protocols and application notes for utilizing this compound as a foundational element in the synthesis of potential kinase inhibitors. While direct examples of kinase inhibitors synthesized from this specific starting material are not extensively documented in publicly available literature, its structural similarity to other widely used brominated pyridines, such as 6-bromopyridin-3-amine, allows for the confident adaptation of established synthetic methodologies.[1]
Key Advantages of this compound in Kinase Inhibitor Design:
-
Versatile Scaffold: The pyridin-3-ol core can engage in key hydrogen bonding interactions with the kinase hinge region.
-
Facile Functionalization: The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[1][2]
-
Tunable Properties: The 2-methyl and 3-hydroxyl groups can be modified to optimize biological activity, selectivity, and drug-like properties.
Potential Kinase Targets for Pyridine-Based Inhibitors
Derivatives of substituted pyridines have demonstrated inhibitory activity against a broad spectrum of protein kinases. The table below summarizes the activity of selected kinase inhibitors based on scaffolds structurally related to this compound, highlighting potential targets for inhibitors derived from this building block.
| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) |
| JNK1 | Aminopyrimidine-based | 25 |
| JNK2 | Aminopyrimidine-based | 12 |
| JNK3 | Aminopyrazole-based | <40 |
| p38α | Biphenyl amide | 11 |
| TAK1 | Imidazopyridine with 2-cyanoacrylamide | 27 |
| VRK1 | Aminopyridine-based | 150 |
| CDK1 | [1][3][4]triazine-pyridine | 21 |
| CDK5 | 3,6-diamino-1H-pyrazolo[3,4-b]pyridine | 410 |
| GSK-3 | 3,6-diamino-1H-pyrazolo[3,4-b]pyridine | 1500 |
Table 1: Inhibitory activities of various pyridine-based compounds against a range of protein kinases. The data is compiled from studies on structurally related pyridine scaffolds to inform on potential targets for inhibitors derived from this compound.[1][5][6]
Signaling Pathway Inhibition
Kinase inhibitors derived from pyridine-based scaffolds can modulate critical cellular signaling pathways implicated in cell proliferation, inflammation, and apoptosis. A key example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes important therapeutic targets like p38 and JNK.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of 6-Bromo-2-methylpyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental framework for the synthesis of 6-Bromo-2-methylpyridin-3-ol and its subsequent derivatization. The protocols outlined herein offer a comprehensive guide for researchers engaged in the discovery and development of novel therapeutics, leveraging the versatile scaffold of substituted pyridinols. This document includes a multi-step synthesis of the core molecule, a representative protocol for derivatization via Suzuki cross-coupling, and a summary of expected yields and characterization data.
Introduction
Substituted pyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring system make it a valuable pharmacophore. Specifically, this compound serves as a versatile intermediate, offering multiple points for chemical modification. The bromine atom at the 6-position is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The hydroxyl group at the 3-position and the methyl group at the 2-position can also be modified or can influence the molecule's interaction with biological targets. This document details a reliable synthetic route to this key intermediate and a protocol for its further elaboration.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-6-methylpyridine. The overall workflow involves the diazotization and bromination of the starting material to yield 6-bromo-2-methylpyridine, followed by nitration, reduction, and a final diazotization to install the hydroxyl group.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 6-Bromo-2-methylpyridine
This protocol is adapted from the procedure for the synthesis of 6-bromo-2-methylpyridine.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 48% hydrobromic acid (64 mL) and 2-amino-6-picoline (20 g).
-
Bromination: Cool the mixture to -10 °C using an ice-salt bath. Slowly add bromine (11.4 mL) dropwise over 30 minutes, maintaining the temperature below 0 °C. Stir the reaction mixture for 1.5 hours.
-
Diazotization: While maintaining the temperature between -10 °C and 0 °C, add a 25% aqueous solution of sodium nitrite (42.2 mL) dropwise. After the addition is complete, allow the reaction to proceed at 15 °C for 30 minutes.
-
Work-up: Adjust the pH of the reaction mixture to 12 with a 10% sodium hydroxide solution and stir at room temperature for 1 hour. The layers will separate.
-
Extraction and Purification: Extract the aqueous layer three times with ethyl acetate (150 mL each). Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure and purify by vacuum distillation to obtain 6-bromo-2-methylpyridine as a pale yellow liquid.
Protocol 2: Synthesis of this compound from 6-Bromo-2-methylpyridine
The subsequent steps of nitration, reduction, and diazotization to yield the final product are based on standard procedures for the functionalization of pyridine rings.
-
Nitration: The 6-bromo-2-methylpyridine is carefully nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.
-
Reduction: The resulting 6-bromo-2-methyl-3-nitropyridine is then reduced to 3-amino-6-bromo-2-methylpyridine. This can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with palladium on carbon.[1]
-
Conversion to Hydroxyl Group: The 3-amino-6-bromo-2-methylpyridine is converted to the final product, this compound, via diazotization with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt.
Derivatization by Suzuki Cross-Coupling
The bromine atom at the 6-position of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl and heteroaryl moieties.
Experimental Workflow for Suzuki Cross-Coupling
Caption: Workflow for Suzuki cross-coupling derivatization.
Protocol 3: General Procedure for Suzuki Cross-Coupling
This protocol is adapted from a reported method for the Suzuki cross-coupling of a similar bromopyridine derivative.
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL).
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add the desired arylboronic acid (1.18 mmol), potassium phosphate (2.32 mmol), and water (0.5 mL).
-
Reaction: Stir the reaction mixture at 85-95 °C for over 15 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the mixture and dilute the filtrate with ethyl acetate (50 mL).
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired derivative.
Data Presentation
The following tables summarize representative data for the synthesis of the intermediate and its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 6-Bromo-2-methylpyridine | C₆H₆BrN | 172.02 | 90%[1] | Pale yellow liquid |
| This compound | C₆H₆BrNO | 188.02 | - | Solid |
| Derivative (Example from Suzuki Coupling) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-methyl-5-(p-tolyl)pyridin-3-amine | C₁₃H₁₄N₂ | 198.26 | Moderate to Good | 232-233 |
| 5-(3,5-dimethylphenyl)-2-methylpyridin-3-amine | C₁₄H₁₆N₂ | 212.29 | Moderate to Good | 232-233 |
| N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide* | C₁₆H₁₈N₂O₂ | 270.33 | Moderate to Good | 337 |
*Data for isomeric amine derivatives are provided as representative examples of Suzuki coupling products from a bromo-methyl-pyridine scaffold.
Conclusion
This application note provides a comprehensive guide to the synthesis and derivatization of this compound. The detailed protocols for the synthesis of the core structure and its subsequent modification via Suzuki cross-coupling offer a solid foundation for researchers in drug discovery and development. The versatility of this scaffold, combined with the robust synthetic methodologies presented, makes it a valuable tool for the generation of novel chemical entities with potential therapeutic applications.
References
Purity Determination of 6-Bromo-2-methylpyridin-3-ol: Advanced HPLC and GC-MS Analytical Protocols
For Immediate Release
This application note details robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the comprehensive purity analysis of 6-Bromo-2-methylpyridin-3-ol. Designed for researchers, scientists, and professionals in drug development, these protocols provide a framework for accurate quantification and identification of the active pharmaceutical ingredient (API) and potential impurities.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry. The purity of this compound is critical as the presence of impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications, including drug discovery and development. This document outlines validated analytical procedures for assessing the purity of this compound, ensuring it meets the stringent quality standards required in the pharmaceutical industry.
Potential impurities in the synthesis of this compound may include unreacted starting materials such as 2-methylpyridin-3-ol, residual brominating agents, and process-related byproducts like positional isomers or di-brominated species. The described HPLC-UV and GC-MS methods are designed to separate and identify these potential contaminants effectively.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method provides a quantitative analysis of this compound and its non-volatile impurities.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
Any standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
This compound reference standard
-
Sample of this compound for analysis
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
4. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
Data Presentation: HPLC
| Parameter | Value |
| Retention Time (API) | ~ 8.5 min |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Note: The retention times of potential impurities will vary. Method validation is required to determine the specific retention times and response factors for known impurities.
HPLC Experimental Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is ideal for the identification of volatile and semi-volatile impurities and provides structural confirmation of the main component. The mass spectrometer allows for the identification of impurities based on their mass fragmentation patterns.
Experimental Protocol: GC-MS
1. Instrumentation and Columns:
-
Any standard GC-MS system.
-
Column: Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Materials:
-
Methanol (GC grade)
-
This compound reference standard
-
Sample of this compound for analysis
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
4. Sample and Standard Preparation:
-
Standard and Sample Solution: Accurately weigh approximately 5 mg of the reference standard or sample and dissolve in 10 mL of methanol to achieve a concentration of 0.5 mg/mL.
-
Ensure the sample is fully dissolved before injection.
Data Presentation: GC-MS
| Parameter | Value |
| Retention Time (API) | ~ 10.2 min |
| Key Mass Fragments (API) | m/z 187/189 (M+), 172/174, 108 |
| Limit of Detection (LOD) | 0.05 µg/mL (in full scan mode) |
| Limit of Quantitation (LOQ) | 0.15 µg/mL (in full scan mode) |
Note: The characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br isotopes) should be observed in the mass spectra of bromine-containing compounds, aiding in their identification.
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS purity analysis of this compound.
Conclusion
The HPLC and GC-MS methods presented provide a comprehensive approach to assessing the purity of this compound. The HPLC method is well-suited for quantitative analysis of the main component and non-volatile impurities, while the GC-MS method offers robust identification of volatile and semi-volatile impurities through mass spectral data. The combination of these techniques ensures a thorough quality assessment, which is essential for the use of this compound in research and pharmaceutical development.
Application Notes and Protocols: 6-Bromo-2-methylpyridin-3-ol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 6-Bromo-2-methylpyridin-3-ol and related substituted pyridinols in the synthesis of agrochemicals. While specific, publicly available synthetic routes for major agrochemicals directly utilizing this compound are limited, the structural motif of a substituted 2-methylpyridin-3-ol is a key building block for various pesticides. This document will focus on the synthesis of the widely used organophosphate insecticide, Chlorpyrifos, as a representative example. The synthesis of its key precursor, 3,5,6-trichloro-2-pyridinol (TCP), will be detailed from a readily available starting material, illustrating the chemical transformations relevant to this class of compounds.
Introduction to this compound in Agrochemical Synthesis
This compound is a halogenated and substituted pyridine derivative. Such structures are of significant interest in the development of new agrochemicals due to their biological activity and synthetic versatility. The pyridine ring is a common scaffold in many successful pesticides, and the presence of a hydroxyl group and a bromine atom provides reactive sites for further chemical modifications.
While a direct synthetic route from this compound to a commercial agrochemical is not extensively documented in public literature, its structure is analogous to key intermediates in the synthesis of major agrochemicals. The following sections will detail the synthesis of Chlorpyrifos, a prominent insecticide, from a related pyridinol precursor. This serves as a practical guide to the types of reactions and protocols that would be applicable to this compound in a research and development setting.
Application Example: Synthesis of the Insecticide Chlorpyrifos
Chlorpyrifos is a broad-spectrum organophosphate insecticide that has been widely used in agriculture to control a variety of pests.[1] Its synthesis relies on the key intermediate 3,5,6-trichloro-2-pyridinol (TCP). The following sections provide a detailed protocol for the synthesis of TCP from a common starting material, 2-methylpyridine, and its subsequent conversion to Chlorpyrifos.
Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP)
The synthesis of TCP from 2-methylpyridine is a multi-step process involving chlorination and hydrolysis. While several methods exist, a common route proceeds through the formation of 2,3,5,6-tetrachloropyridine followed by selective hydrolysis.
Experimental Protocol: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP) from 2,3,5,6-Tetrachloropyridine
This protocol is adapted from established industrial synthesis methods.
Materials:
-
2,3,5,6-Tetrachloropyridine
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalyst)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Ice
Procedure:
-
To a 100 mL reaction vessel, add 2,3,5,6-tetrachloropyridine (0.1 mol), sodium hydroxide, tetrabutylammonium bromide (TBAB), and 60 mL of deionized water.[2]
-
Heat the reaction mixture to 100°C and maintain this temperature for 8 hours under an inert atmosphere.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into 100 mL of ice-water.[2]
-
Acidify the mixture to a pH of 5-6 with hydrochloric acid.[2]
-
The product will precipitate as a white solid.
-
Filter the solid, wash with cold deionized water, and dry under vacuum to obtain 3,5,6-trichloro-2-pyridinol (TCP).
Quantitative Data for TCP Synthesis
| Parameter | Value | Reference |
| Starting Material | 2,3,5,6-Tetrachloropyridine | [2] |
| Yield | 87% | [2] |
| Product Purity | 99.08% (by Gas Chromatography) | [2] |
| Appearance | White solid | [2] |
Synthesis Pathway of 3,5,6-Trichloro-2-pyridinol (TCP)
Caption: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP).
Synthesis of Chlorpyrifos from 3,5,6-Trichloro-2-pyridinol (TCP)
The final step in the synthesis of Chlorpyrifos involves the reaction of TCP with O,O-diethylphosphorochloridothioate in the presence of a base.
Experimental Protocol: Synthesis of Chlorpyrifos
This protocol is based on the general method for the synthesis of Chlorpyrifos.[3]
Materials:
-
3,5,6-Trichloro-2-pyridinol (TCP)
-
Sodium 3,5,6-trichloropyridin-2-olate (TCP-Na) (can be pre-formed or generated in situ)
-
O,O-Diethylphosphorochloridothioate
-
Water-soluble catalyst
-
Water
Procedure:
-
Dissolve a portion of the water-soluble catalyst in water to act as the solvent.[4]
-
Add sodium 3,5,6-trichloropyridin-2-olate (TCP-Na) to the solvent, followed by the remaining catalyst.[4]
-
Add O,O-diethylphosphorochloridothioate to the reaction mixture.[4]
-
Heat the reaction mixture to 42-48°C and maintain for 3 hours, then increase the temperature to 52-58°C and maintain for an additional 2 hours.[4]
-
After the reaction is complete, the mixture will form two layers (oil and water).
-
Separate the oil layer, which contains the crude Chlorpyrifos.
-
The crude product can be purified by washing with water and drying.
Quantitative Data for Chlorpyrifos Synthesis
| Parameter | Value | Reference |
| Starting Material | Sodium 3,5,6-trichloropyridin-2-olate | [4] |
| Reagent | O,O-Diethylphosphorochloridothioate | [3][4] |
| Product Purity | >98% | [5] |
| Appearance | Colorless crystals | [1] |
| Melting Point | 43 °C | [1] |
Synthesis Pathway of Chlorpyrifos
Caption: Synthesis of Chlorpyrifos from its sodium salt precursor.
Conclusion
References
- 1. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 2. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. CN102532195A - Method for synthesis of chlorpyrifos - Google Patents [patents.google.com]
- 5. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents [patents.google.com]
Application Note and Protocol: N-Alkylation of 6-Bromo-2-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 6-bromo-2-methylpyridin-3-ol, a critical transformation for synthesizing a diverse range of substituted pyridine derivatives for potential applications in medicinal chemistry and drug development. The protocol is based on established methodologies for the N-alkylation of related pyridin-3-ol and other heterocyclic systems.
Introduction
The N-alkylation of pyridinols is a fundamental reaction in organic synthesis, enabling the introduction of various alkyl groups onto the pyridine nitrogen. This modification can significantly influence the molecule's biological activity, physicochemical properties, and pharmacokinetic profile. The presence of a bromine atom and a hydroxyl group on the pyridine ring of this compound offers multiple reaction sites. However, under basic conditions, the hydroxyl group is expected to be deprotonated, leading to the formation of a pyridin-3-olate anion. While this anion is an ambident nucleophile with potential for both N- and O-alkylation, N-alkylation is often the thermodynamically favored pathway, particularly with less reactive alkylating agents.
General Reaction Scheme
The N-alkylation of this compound typically proceeds by deprotonation of the hydroxyl group with a suitable base to form the corresponding pyridinolate salt. This intermediate then undergoes nucleophilic attack on an alkylating agent to yield the N-alkylated product.
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocols
A common and effective method for the N-alkylation of pyridinols involves the use of an alkyl halide as the alkylating agent and a carbonate base in an aprotic polar solvent.[1]
Protocol: N-Alkylation using Alkyl Halide and Potassium Carbonate
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) and potassium carbonate in N,N-dimethylformamide (DMF).
Materials:
-
This compound
-
Alkyl halide (1.1 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or inert gas inlet (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous DMF to the flask to dissolve/suspend the reactants. A typical concentration is 0.1-0.5 M.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. To the stirred suspension, add the alkyl halide (1.1-1.5 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and stir for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated product.
-
Data Presentation
The choice of reagents and reaction conditions can significantly impact the yield and selectivity of the N-alkylation reaction. The following table summarizes various conditions reported for the N-alkylation of related heterocyclic compounds, which can be adapted for this compound.
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Pyridin-4-ol | Alkyl halide | K₂CO₃ | DMF | 60-80 °C | 4-24 h | - | [1] |
| 2 | 2-((N,N-dimethylamino)methyl)pyridin-3-ol | 10-bromodecan-1-ol | - | Acetonitrile | 80 °C | - | - | [2] |
| 3 | N-Aminopyridinium salt | 1-iodohexane | Cs₂CO₃ | CH₃CN | 70 °C | 16 h | - | [3] |
| 4 | Primary amines | Alkyl bromides | Triethylamine | DMF | 20-25 °C | 9 h | 76 | [4] |
| 5 | 6-Substituted purines | tert-Alkyl halide | SnCl₄ (catalyst) | ACN | 80 °C | 3 h | - | [5] |
Experimental Workflow
The following diagram illustrates the key steps in the N-alkylation protocol.
Caption: Workflow for the N-alkylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents are often toxic and/or carcinogenic; handle with care.
-
DMF is a skin and respiratory irritant; avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 6-Bromo-2-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxyl group in 6-Bromo-2-methylpyridin-3-ol. Derivatization of this functional group is a crucial step in modifying the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is of significant interest in medicinal chemistry and drug development. The primary methods covered are O-alkylation to form ethers and O-acylation to form esters.
Overview of Derivatization Strategies
The hydroxyl group of this compound is a versatile handle for chemical modification. The two most common and effective strategies for its derivatization are etherification (O-alkylation) and esterification (O-acylation).
-
O-Alkylation (Ether Synthesis): This process involves the formation of an ether linkage (R-O-R'). The Williamson ether synthesis is the most classical and widely used method. It proceeds via an S_N2 reaction between an alkoxide, formed by deprotonating the hydroxyl group, and an alkyl halide.[1][2] This method is robust and allows for the introduction of a wide variety of alkyl groups. Modern variations include microwave-assisted and ultrasonically-assisted protocols, which can offer improved reaction times and yields.[3][4]
-
O-Acylation (Ester Synthesis): This involves converting the hydroxyl group into an ester. This is typically achieved by reacting the alcohol with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine.[5] The acetyl group is a common choice for derivatization due to its small size and the ease of its introduction.[5] This modification is often used to create prodrugs or to alter the biological activity of the parent molecule.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the O-alkylation and O-acylation of this compound.
This protocol describes the synthesis of 6-Bromo-3-ethoxy-2-methylpyridine as a representative example.
Principle: The hydroxyl group of this compound is deprotonated by a strong base (sodium hydride) to form a nucleophilic sodium pyridinolate salt. This intermediate then reacts with an alkyl halide (ethyl bromide) in an S_N2 reaction to yield the corresponding ether.[2][6]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl bromide (CH₃CH₂Br)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise.
-
Stir the suspension at room temperature for 30-60 minutes until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromide (1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 6-Bromo-3-ethoxy-2-methylpyridine.
This protocol describes the synthesis of (6-Bromo-2-methylpyridin-3-yl) acetate.
Principle: The hydroxyl group is acylated using acetic anhydride with pyridine serving as both the solvent and a basic catalyst that also neutralizes the acetic acid byproduct.[5]
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in dry pyridine (5-10 mL/mmol) in a round-bottom flask under an inert atmosphere.[5]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5 eq.) dropwise to the stirred solution.[5]
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed.[5]
-
Quenching: Quench the reaction by the slow addition of methanol.
-
Solvent Removal: Co-evaporate the reaction mixture with toluene to remove residual pyridine.
-
Work-up: Dilute the residue with CH₂Cl₂ or EtOAc and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the resulting crude residue by silica gel column chromatography to yield the pure (6-Bromo-2-methylpyridin-3-yl) acetate.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the derivatization of this compound based on general protocols for hydroxypyridines.
Table 1: Representative O-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | NaH | THF/DMF | Room Temp | 4 - 8 | 85 - 95 |
| Ethyl Bromide | K₂CO₃ | DMF | 60 - 80 | 6 - 12 | 80 - 90 |
| Benzyl Bromide | NaH | THF | Room Temp | 6 - 10 | 88 - 96 |
| Propargyl Bromide | K₂CO₃ | Acetonitrile | 60 | 8 - 12 | 75 - 85 |
Table 2: Representative O-Acylation Reactions
| Acylating Agent | Base/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetic Anhydride | Pyridine | Room Temp | 2 - 4 | 90 - 98 |
| Benzoyl Chloride | Pyridine/DMAP | Room Temp | 3 - 6 | 85 - 95 |
| Propionyl Chloride | Triethylamine/CH₂Cl₂ | 0 to Room Temp | 2 - 4 | 88 - 96 |
| Isobutyryl Chloride | Pyridine | 0 to Room Temp | 4 - 8 | 80 - 90 |
Visualization of Workflows
The following diagrams illustrate the general experimental workflows for the described derivatization reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 4. scirp.org [scirp.org]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-methylpyridin-3-ol
Welcome to the technical support center for the synthesis of 6-Bromo-2-methylpyridin-3-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Troubleshooting Guides
Low Yield in the Bromination of 2-Methylpyridin-3-ol
Low yields are a common issue in the bromination of pyridine rings due to the electron-deficient nature of the ring and the potential for side reactions. Below are common causes and solutions.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Several factors can contribute to low yields in the bromination of 2-methylpyridin-3-ol. These include suboptimal reaction conditions, reagent quality, and the formation of side products. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
Q2: I suspect side reactions are occurring. What are the likely side products?
A2: In the bromination of 2-methylpyridin-3-ol, the formation of constitutional isomers and polybrominated products are common side reactions. The hydroxyl and methyl groups direct the electrophilic substitution, but different positions on the pyridine ring can still be activated.
-
Constitutional Isomers: Bromination can potentially occur at other positions on the pyridine ring, leading to a mixture of isomers that can be difficult to separate.
-
Polybromination: The addition of more than one bromine atom to the pyridine ring can occur, especially if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.
Q3: How can I improve the regioselectivity of the bromination?
A3: Improving the regioselectivity is key to increasing the yield of the desired product. Consider the following strategies:
-
Choice of Brominating Agent: Different brominating agents exhibit different selectivities. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to bromine (Br₂).
-
Solvent: The polarity of the solvent can influence the reactivity and selectivity of the brominating agent.
-
Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the kinetically controlled product.
Alternative Synthetic Route: Sandmeyer Reaction
For researchers facing persistent challenges with direct bromination, the Sandmeyer reaction offers a viable, high-yield alternative. This involves the conversion of an amino group to a diazonium salt, which is then displaced by a bromide.
Q1: How can I synthesize this compound using a Sandmeyer reaction?
A1: The synthesis would start from 6-amino-2-methylpyridin-3-ol. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by treatment with a copper(I) bromide salt.
Sandmeyer Reaction Workflow
Common side reactions in the synthesis of 6-Bromo-2-methylpyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Bromo-2-methylpyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions are typically related to the bromination step and the stability of the starting materials and intermediates. These can include:
-
Over-bromination: Formation of di- or tri-brominated species. The pyridine ring is activated by the hydroxyl and methyl groups, making it susceptible to further electrophilic substitution.
-
Isomer Formation: Bromination at other positions on the pyridine ring can occur, leading to a mixture of isomers that can be difficult to separate.
-
Decomposition: Starting materials or the product may be sensitive to the reaction conditions, leading to decomposition and the formation of tar-like substances.
-
Side reactions from precursors: If the synthesis starts from an amino-substituted pyridine via a Sandmeyer reaction, side reactions associated with the diazotization process can occur, such as the formation of phenols or azo compounds.
Q2: How can I minimize the formation of poly-brominated byproducts?
A2: To reduce over-bromination, consider the following strategies:
-
Control Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Temperature: Perform the bromination at a lower temperature to increase selectivity and reduce the rate of subsequent brominations.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
Q3: What are the best practices for purifying crude this compound?
A3: Purification can be challenging due to the presence of isomeric and poly-brominated impurities. A combination of techniques is often most effective:
-
Column Chromatography: This is the most common method for separating the desired product from its isomers and other byproducts. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a high-purity product.
-
Acid-Base Extraction: The phenolic nature of the product allows for selective extraction into an aqueous basic solution, which can help remove non-acidic impurities. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | - Inactive reagents.- Incorrect reaction temperature.- Decomposition of starting material or product. | - Check the activity of your reagents, especially the brominating agent.- Optimize the reaction temperature. Start with lower temperatures and gradually increase if necessary.- Ensure an inert atmosphere if your reactants or products are sensitive to air or moisture. |
| Presence of multiple spots on TLC, indicating a mixture of products | - Over-bromination.- Formation of isomers.- Incomplete reaction. | - Refer to Q2 for minimizing poly-brominated byproducts.- Optimize reaction conditions (solvent, temperature, catalyst) to improve regioselectivity.- Monitor the reaction closely by TLC and allow sufficient time for completion. |
| Formation of a dark, tar-like substance in the reaction mixture | - Decomposition of starting materials or product under harsh reaction conditions. | - Use milder reaction conditions (lower temperature, less concentrated reagents).- Consider a different synthetic route that avoids harsh reagents.- Ensure efficient stirring to prevent localized overheating. |
| Difficulty in isolating the product from the reaction mixture | - Product may be highly soluble in the reaction solvent.- Emulsion formation during workup. | - If the product is soluble, try removing the solvent under reduced pressure and then attempt purification.- To break emulsions, try adding brine or filtering the mixture through a pad of celite. |
Experimental Protocols
Synthesis of this compound via Bromination of 2-Methylpyridin-3-ol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Methylpyridin-3-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Sodium thiosulfate solution (10%)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 2-methylpyridin-3-ol (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Add 10% aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting flowchart for the synthesis of this compound.
Potential Side Reactions in Bromination
Caption: Diagram illustrating potential side reactions during the bromination of 2-methylpyridin-3-ol.
This technical support guide is intended to be a starting point for troubleshooting the synthesis of this compound. Experimental conditions should always be optimized for the specific laboratory setup and reagent quality.
Troubleshooting low reactivity in Suzuki coupling of 6-Bromo-2-methylpyridin-3-ol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low reactivity in the Suzuki coupling of 6-Bromo-2-methylpyridin-3-ol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: I am observing very low to no conversion of my this compound. What are the potential causes and how can I improve the yield?
Low reactivity with this compound in Suzuki couplings is a frequent challenge. The electron-rich nature of the pyridine ring, substituted with both a methyl and a hydroxyl group, can decrease the reactivity of the carbon-bromine bond towards oxidative addition, a critical step in the catalytic cycle.[1][2] Additionally, the pyridine nitrogen and the hydroxyl group can coordinate with the palladium catalyst, leading to its deactivation.[2][3]
To improve your yield, consider the following troubleshooting steps, summarized in the flowchart below:
Caption: Troubleshooting workflow for low reactivity.
-
Catalyst and Ligand Selection: For electron-rich heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ may be inefficient.[4] Consider using more electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), which can facilitate the oxidative addition step and stabilize the catalyst.[2][3][5] Pre-formed palladium complexes with these ligands can also be more effective.[1]
-
Base Selection: The choice of base is crucial for activating the boronic acid.[6][7] If you are using a weak base like Na₂CO₃, switching to a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃ can significantly improve the reaction rate.[7][8]
-
Solvent System: The solvent can influence the solubility of reagents and the stability of the catalytic species.[9][10] Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with the addition of a small amount of water, are commonly used.[1][9] Anhydrous solvents can sometimes be beneficial to minimize protodeboronation.[8]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[3] If you are running the reaction at a moderate temperature (e.g., 80 °C), a cautious increase to 100-110 °C might be beneficial.[11]
Q2: I'm observing significant formation of side products. What are they and how can I minimize them?
Common side reactions in Suzuki couplings include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.[3][8][12]
| Side Reaction | Description | How to Minimize |
| Homocoupling | Two molecules of the boronic acid couple to form a biaryl byproduct.[3][12] | Thoroughly degas all solvents and reagents to remove oxygen.[8] Maintain an inert atmosphere (e.g., nitrogen or argon).[8] |
| Dehalogenation | The bromo group on the pyridine is replaced by a hydrogen atom.[1][8] | Optimize the base and solvent system.[2] Sometimes, using a different palladium source can help. |
| Protodeboronation | The boronic acid reacts with a proton source (like water) to cleave the C-B bond.[8][12] | Use anhydrous solvents, milder bases, or more stable boronic esters (e.g., pinacol esters).[3][8] |
Q3: My palladium catalyst turns black during the reaction. Is this normal?
The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition.[3][12] This can be caused by:
-
Insufficient Ligand: The ligand is crucial for stabilizing the Pd(0) species in the catalytic cycle.[3]
-
High Temperature: Elevated temperatures can accelerate catalyst decomposition.[3]
-
Impurities: Impurities in the starting materials or solvents can poison the catalyst.[3]
To prevent the formation of palladium black, you can try increasing the ligand-to-palladium ratio, using a more robust ligand, lowering the reaction temperature, or ensuring the purity of all reagents and solvents.[3]
Experimental Protocols
Below is a general experimental protocol for the Suzuki coupling of this compound. This should be considered a starting point, and optimization of the parameters is highly recommended.
General Procedure for Suzuki Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%) under a positive flow of the inert gas.
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is 1,4-dioxane/water (4:1).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki coupling reaction.
Data Summary
The following table summarizes various reaction conditions that have been successfully employed for the Suzuki coupling of challenging heteroaryl bromides. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 80-95 | [2][13] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O | 110 | 75-90 | [14] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (3) | MeCN/H₂O | 80 | Variable | [15] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | Low-Moderate | [2][16] |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
Methods for removing impurities from crude 6-Bromo-2-methylpyridin-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 6-Bromo-2-methylpyridin-3-ol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurities present in crude this compound will largely depend on the synthetic route employed. Common methods for the synthesis of brominated pyridines include direct bromination of the corresponding pyridine derivative or a Sandmeyer-type reaction from an amino-substituted precursor.
Potential impurities may include:
-
Unreacted starting materials: Such as 2-methylpyridin-3-ol or 6-Amino-2-methylpyridin-3-ol.
-
Di-brominated byproducts: Isomers of dibromo-2-methylpyridin-3-ol formed by over-bromination.
-
Positional isomers: Bromination at other positions on the pyridine ring, although less likely due to the directing effects of the existing substituents.
-
Reagents and byproducts from the reaction: Residual acids, bases, or inorganic salts from the workup. For instance, if a Sandmeyer-type reaction is used, residual diazonium salts or their decomposition products could be present.
Q2: What are the recommended methods for purifying crude this compound?
The most effective purification methods for this compound are typically:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Flash Column Chromatography: Highly effective for separating the desired product from impurities with different polarities, such as starting materials and di-brominated byproducts.
-
Acid-Base Extraction: Can be used to remove acidic or basic impurities from the crude product.
Q3: How can I assess the purity of my this compound?
Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the purity of your sample and quantifying impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any byproducts.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For brominated pyridines, mixtures of ethyl acetate and hexanes or ethanol and water can be effective.[1] |
| Compound "oils out" instead of forming crystals. | The boiling point of the solvent is too high, or the compound is melting before dissolving. The solution may be supersaturated with impurities. | Use a lower-boiling point solvent. Ensure the compound dissolves completely before cooling. If impurities are the issue, consider a preliminary purification step like column chromatography. |
| No crystals form upon cooling. | The solution is too dilute. | Concentrate the solution by evaporating some of the solvent and then try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available. |
| Low recovery of the purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on the TLC plate. | The eluent system is not optimal. | Adjust the polarity of the eluent. For brominated pyridines, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether is a good starting point. A 10:1 hexane:ether mixture has been used for a similar compound.[2] |
| The desired compound runs with the solvent front. | The eluent is too polar. | Increase the proportion of the non-polar solvent in your eluent system. |
| The desired compound does not move from the baseline. | The eluent is not polar enough. | Increase the proportion of the polar solvent in your eluent system. |
| Streaking of spots on the TLC plate. | The sample is too concentrated. The compound may be acidic or basic. | Dilute the sample before spotting it on the TLC plate. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| Cracking or channeling of the silica gel in the column. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Quantitative Data
The following table provides a general comparison of expected outcomes for different purification methods. Actual values will vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Starting Purity | Expected Final Purity | Expected Yield |
| Recrystallization | 85-95% | >98% | 70-90% |
| Flash Column Chromatography | 70-90% | >99% | 60-85% |
| Acid-Base Extraction | Variable | Can significantly improve purity by removing acidic/basic impurities | >90% |
Experimental Protocols
Protocol 1: Recrystallization
Materials:
-
Crude this compound (solid)
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter paper before transferring them to a watch glass or drying oven.
Protocol 2: Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
Crude this compound
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with different solvent polarities.
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, ensuring even packing without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel.
-
Elution: Add the eluent to the column and apply gentle pressure to begin elution. Collect fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A troubleshooting guide for common recrystallization problems.
References
Preventing decomposition of 6-Bromo-2-methylpyridin-3-ol during storage
This technical support center provides guidance on the proper storage and handling of 6-Bromo-2-methylpyridin-3-ol to prevent its decomposition. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.
Q2: How do temperature fluctuations affect the stability of this compound?
Q3: Is this compound sensitive to light?
A3: Yes, similar to many substituted pyridine and phenol compounds, this compound may be sensitive to light. Exposure to light, particularly UV light, can provide the energy to initiate decomposition reactions. Therefore, it is essential to store the compound in an opaque or amber-colored container to protect it from light.
Q4: What is the role of an inert atmosphere in preventing decomposition?
A4: Storing this compound under an inert atmosphere, such as argon or nitrogen, helps to displace oxygen. Oxygen can participate in oxidative decomposition pathways, leading to the formation of colored impurities and degradation of the compound.
Q5: What are the signs of decomposition?
A5: Decomposition of this compound may be indicated by a change in color (e.g., development of a yellow or brown tint), a change in physical form (e.g., clumping of a solid), or the appearance of an unusual odor. If decomposition is suspected, it is advisable to verify the purity of the compound analytically before use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage of this compound.
| Problem | Potential Cause | Recommended Solution |
| The compound has changed color (e.g., turned yellow or brown). | Exposure to light, air (oxygen), or elevated temperatures. | 1. Immediately transfer the compound to an amber or opaque vial. 2. Purge the vial with an inert gas (argon or nitrogen) before sealing. 3. Store the vial in a cool, dark place, preferably in a desiccator. 4. Consider re-purification if the discoloration is significant. |
| The compound appears moist or has clumped together. | Improper sealing of the container, leading to moisture absorption. | 1. Dry the compound under vacuum in a desiccator. 2. Ensure the container cap is tightly sealed. Use of paraffin film can provide an additional barrier. 3. Store in a desiccator with a suitable desiccant. |
| Inconsistent experimental results using the stored compound. | Partial decomposition leading to the presence of impurities that may interfere with the reaction. | 1. Check the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS, or melting point). 2. If impurities are detected, purify the compound before further use (e.g., by recrystallization or chromatography). 3. Review storage conditions to prevent further decomposition. |
Experimental Protocols
Protocol for a Basic Stability Study
To assess the stability of this compound under your specific laboratory conditions, a basic stability study can be performed.
Objective: To determine the impact of temperature, light, and air on the purity of this compound over time.
Materials:
-
This compound
-
Clear and amber glass vials with tight-fitting caps
-
Inert gas (argon or nitrogen)
-
Desiccator
-
Oven or incubator
-
Analytical balance
-
Analytical instrument for purity assessment (e.g., HPLC, GC, or NMR)
Methodology:
-
Sample Preparation:
-
Weigh equal amounts of this compound into four sets of vials (clear and amber).
-
Set 1 (Ambient/Light): Seal clear vials under normal atmosphere.
-
Set 2 (Ambient/Dark): Seal amber vials under normal atmosphere.
-
Set 3 (Inert/Dark): Purge amber vials with inert gas before sealing.
-
Set 4 (Elevated Temp/Dark): Purge amber vials with inert gas, seal, and place in an oven set to a controlled elevated temperature (e.g., 40 °C).
-
-
Time Points:
-
Analyze a sample from each set at initial time (T=0).
-
Subsequently, analyze samples at predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).
-
-
Analysis:
-
At each time point, visually inspect the samples for any changes in appearance.
-
Determine the purity of each sample using a validated analytical method.
-
-
Data Presentation:
-
Record the purity data in a table for easy comparison across the different storage conditions and time points.
-
| Storage Condition | Time = 0 | Time = 1 week | Time = 2 weeks | Time = 1 month | Time = 3 months |
| Ambient / Light | Purity (%) | Purity (%) | Purity (%) | Purity (%) | Purity (%) |
| Ambient / Dark | Purity (%) | Purity (%) | Purity (%) | Purity (%) | Purity (%) |
| Inert / Dark | Purity (%) | Purity (%) | Purity (%) | Purity (%) | Purity (%) |
| 40°C / Dark / Inert | Purity (%) | Purity (%) | Purity (%) | Purity (%) | Purity (%) |
Visualizations
The following diagrams illustrate potential decomposition pathways and a logical workflow for troubleshooting storage issues.
Caption: Plausible decomposition pathways for this compound.
Caption: Troubleshooting workflow for storage issues of this compound.
Challenges in the scale-up of 6-Bromo-2-methylpyridin-3-ol production
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the scale-up of 6-Bromo-2-methylpyridin-3-ol production. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to larger-scale synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Carefully control the reaction temperature, as bromination of pyridines can be sensitive to thermal conditions. - Optimize the addition rate of the brominating agent to minimize side reactions. |
| Formation of Multiple Products (Poor Regioselectivity) | - The hydroxyl and methyl groups on the 2-methylpyridin-3-ol starting material direct bromination to multiple positions on the pyridine ring. - The choice of brominating agent and solvent can influence the isomer distribution. | - Employ a milder and more selective brominating agent, such as N-Bromosuccinimide (NBS), instead of liquid bromine. - Screen different solvents to improve the regioselectivity of the reaction. - Consider a multi-step synthesis involving a directing group if direct bromination proves to be unselective. |
| Difficult Purification of the Final Product | - Presence of closely related isomers that are difficult to separate by crystallization. - Residual starting material or reagents. | - Utilize column chromatography with a suitable solvent system to separate the desired isomer. - Perform multiple recrystallizations from a carefully selected solvent or solvent mixture. - Ensure complete quenching of the reaction and removal of any unreacted reagents before purification. |
| Product "Oiling Out" During Recrystallization | - The solution is too concentrated. - The solution is being cooled too rapidly. - High levels of impurities are present. | - Use a larger volume of the recrystallization solvent. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - If impurities are the issue, an initial purification by column chromatography may be necessary before recrystallization. |
| Exothermic Reaction Leading to Poor Control | - The bromination of heterocyclic compounds can be highly exothermic, especially at a larger scale. | - Ensure the reaction vessel is equipped with adequate cooling capacity. - Add the brominating agent slowly and in portions to maintain control over the internal temperature. - Consider using a more dilute reaction mixture to help dissipate the heat generated. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the production of this compound?
A1: The most direct and common synthetic route is the electrophilic bromination of 2-methylpyridin-3-ol. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent.
Q2: Why is regioselectivity a major challenge in the synthesis of this compound?
A2: The starting material, 2-methylpyridin-3-ol, contains two activating groups (the hydroxyl and methyl groups) which direct the incoming electrophile (bromine) to different positions on the pyridine ring. This can lead to the formation of a mixture of constitutional isomers, making it difficult to obtain the desired 6-bromo isomer in high purity and yield.
Q3: What are the likely isomeric byproducts in this synthesis?
A3: Besides the desired this compound, other possible isomers include 4-Bromo-2-methylpyridin-3-ol and 5-Bromo-2-methylpyridin-3-ol. The relative amounts of these isomers will depend on the specific reaction conditions.
Q4: What are the safety precautions to consider during the scale-up of this process?
A4: Brominating agents are corrosive and toxic, and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[1] The reaction can be exothermic, so careful temperature control is crucial to prevent a runaway reaction.[2] this compound itself is classified as a substance that causes skin and eye irritation, and may cause respiratory irritation.[3]
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data for the synthesis of this compound under different laboratory-scale conditions. This data is intended to provide a baseline for process optimization.
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 2-methylpyridin-3-ol | 2-methylpyridin-3-ol | 2-methylpyridin-3-ol |
| Brominating Agent | Liquid Bromine | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid | Acetonitrile | Dichloromethane |
| Temperature | 25°C | 25°C | 0°C to 25°C |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Yield of 6-Bromo Isomer | 45% | 65% | 75% |
| Purity (by HPLC) | 80% | 90% | 95% |
| Major Impurity | 4-Bromo isomer | 4-Bromo isomer | 4-Bromo isomer |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a laboratory-scale synthesis of this compound using N-Bromosuccinimide.
Materials:
-
2-methylpyridin-3-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylpyridin-3-ol in acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) in portions over a period of 1 hour, maintaining the temperature below 5°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting common issues in this compound production.
References
- 1. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 2. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 3. This compound | C6H6BrNO | CID 11194787 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and characterizing byproducts in 6-Bromo-2-methylpyridin-3-ol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-methylpyridin-3-ol. The information is designed to help identify and characterize byproducts in common reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block, particularly in medicinal chemistry. The most common reactions involve the functionalization of the C-Br bond and the hydroxyl group. These include:
-
Palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: To form a new carbon-carbon bond by reacting with a boronic acid or ester.
-
Buchwald-Hartwig Amination: To form a new carbon-nitrogen bond by reacting with a primary or secondary amine.[1]
-
Sonogashira Coupling: To form a new carbon-carbon bond with a terminal alkyne.
-
-
Etherification: To modify the hydroxyl group by reaction with an alkyl halide.
Q2: What are the typical byproducts I should expect in a Suzuki-Miyaura coupling reaction with this compound?
A2: Based on reactions with structurally similar bromopyridines, the most common byproducts in a Suzuki-Miyaura coupling are:
-
Homocoupling of the boronic acid/ester: This results in a biaryl byproduct derived from the boronic acid reagent. This is often promoted by the presence of oxygen.
-
Protodeboronation of the boronic acid/ester: The boronic acid is replaced by a hydrogen atom, leading to an arene byproduct. This can be caused by excess water or a strong base.
-
Dehalogenation of the starting material: The bromine atom on this compound is replaced by a hydrogen atom, yielding 2-methylpyridin-3-ol.
-
Unreacted starting materials: Incomplete reactions will leave both this compound and the boronic acid/ester in the crude product.
Q3: What side products are common in Buchwald-Hartwig amination of this compound?
A3: A primary side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide.[1] In this case, this compound would be reduced to 2-methylpyridin-3-ol. This can compete with the desired amination product. Careful selection of the ligand and base is crucial to minimize this side reaction.[1]
Q4: How does the pyridine nitrogen affect these cross-coupling reactions?
A4: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This can sometimes inhibit the catalytic cycle, leading to lower yields or stalled reactions. The choice of a suitable bulky, electron-rich phosphine ligand is critical to mitigate this effect and promote the desired oxidative addition and reductive elimination steps.
Q5: My purification is difficult. What are some common impurities I should look out for?
A5: Besides the specific byproducts mentioned above, common impurities include:
-
Residual Palladium Catalyst: Can often be removed by filtration through celite or silica gel.
-
Unreacted Starting Materials: Monitor the reaction by TLC or LC-MS to ensure completion.
-
Ligand-related impurities: Oxidized or degraded phosphine ligands.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | - Inactive catalyst- Inappropriate base or solvent- Catalyst inhibition by pyridine nitrogen | - Use a fresh source of palladium catalyst and ligand.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Use aprotic polar solvents like dioxane or THF, often with a small amount of water.- Employ a bulky, electron-rich phosphine ligand to minimize catalyst inhibition. |
| Significant Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst | - Thoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen).- Consider using a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂). |
| Formation of Protodeboronated Arene | - Excess water- Base-catalyzed decomposition of boronic acid | - Use anhydrous solvents and reagents.- Switch from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).- Use a weaker base. |
| Dehalogenation of Starting Material | - Certain ligands and reaction conditions can favor this pathway. | - Screen different phosphine ligands.- Lowering the reaction temperature may help. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion to Aminated Product | - Inactive catalyst or ligand- Incorrect base or solvent- Catalyst inhibition | - Ensure an inert atmosphere is maintained throughout the reaction.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).- Test different bases (e.g., NaOtBu, LHMDS). The choice can be highly substrate-dependent. |
| Significant Hydrodehalogenation | - The reaction conditions favor reduction over amination. | - Careful selection of the ligand and base combination is crucial to minimize this side reaction.- Lowering the reaction temperature may reduce the rate of hydrodehalogenation. |
| Amine Reacts with Itself or Degrades | - The amine is not stable under the reaction conditions. | - If the amine has an acidic N-H proton, using a strong, non-nucleophilic base like LiHMDS can be beneficial. |
Experimental Protocols
The following are generalized protocols for common reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by an anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Suzuki-Miyaura Catalytic Cycle and Common Byproducts
References
Strategies to enhance the regioselectivity of reactions with 6-Bromo-2-methylpyridin-3-ol
Welcome to the technical support center for 6-Bromo-2-methylpyridin-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselectivity of reactions involving this versatile pyridine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions on the this compound ring is primarily governed by the interplay of the electronic and steric effects of its three substituents: the hydroxyl (-OH), methyl (-CH₃), and bromo (-Br) groups, as well as the ring nitrogen.
-
Hydroxyl Group (-OH): This is a strongly activating, electron-donating group that directs electrophiles to the ortho and para positions (C2, C4, C6).[1][2] Since C2 and C6 are already substituted, it strongly directs towards the C4 position.
-
Methyl Group (-CH₃): This is a weakly activating, electron-donating group, also directing ortho and para (C3, C5).[1][2]
-
Bromo Group (-Br): Halogens are deactivating due to their inductive effect but are ortho and para directing because of resonance.[2][3] This directs towards C5.
-
Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution (EAS) but makes it more susceptible to nucleophilic aromatic substitution (SNAr).[4][5]
For electrophilic substitutions, the powerful activating effect of the hydroxyl group is typically dominant, favoring substitution at the C4 position. For coupling reactions, the reaction site is the carbon bearing the bromine atom (C6).
Q2: Which position is most susceptible to electrophilic aromatic substitution (EAS)?
A2: The C4 position is the most susceptible to electrophilic attack. The hydroxyl group at C3 is a powerful ortho, para-director, and its ortho position (C4) is the most electronically enriched and activated site on the ring. The directing effects of the methyl and bromo groups are weaker in comparison.
Q3: Can Nucleophilic Aromatic Substitution (SNAr) occur at the C6 position?
A3: While the pyridine ring is inherently electron-deficient and suitable for SNAr, the presence of electron-donating groups like -OH and -CH₃ makes direct substitution of the C6-bromo group challenging under standard conditions.[4] SNAr reactions typically require strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[6] To achieve substitution at C6, palladium-catalyzed cross-coupling reactions are far more effective and common.
Troubleshooting Guide
Issue 1: Poor regioselectivity during electrophilic substitution (e.g., nitration, halogenation), resulting in a mixture of C4 and C5 isomers.
| Potential Cause | Troubleshooting Strategy |
| Reaction conditions are too harsh. | High temperatures or highly acidic conditions can reduce selectivity. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically preferred C4 product. |
| Steric hindrance. | A bulky electrophile may favor the less hindered C5 position. If possible, use a smaller, more reactive electrophile. |
| Hydroxyl group interference. | The -OH group can coordinate with Lewis acids, altering its directing effect. Strategy: Use a protecting group (e.g., acetyl, benzyl, or silyl ether) on the hydroxyl group. This moderates its activating effect and can improve selectivity. The protecting group can be removed in a subsequent step. |
Issue 2: Low or no yield in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C6-Br position.
| Potential Cause | Troubleshooting Strategy |
| Catalyst poisoning or deactivation. | The unprotected hydroxyl or pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. Strategies: 1) Add a copper(I) co-catalyst, especially in Sonogashira couplings.[7] 2) Protect the hydroxyl group. 3) Use ligands (e.g., SPhos, XPhos) that are less sensitive to coordination. |
| Inappropriate base or solvent. | The choice of base and solvent is critical for the transmetalation step. For Suzuki couplings, a common system is K₃PO₄ or K₂CO₃ in a solvent mixture like 1,4-dioxane/water.[8] If this fails, screen other bases (e.g., Cs₂CO₃) and solvents (e.g., DMF, toluene). |
| Poor quality of boronic acid/ester. | Boronic acids can degrade over time. Use freshly prepared or purified boronic acid/ester. |
| Steric hindrance from the ortho-methyl group. | The C2-methyl group can sterically hinder the oxidative addition step. Use a bulkier phosphine ligand (e.g., SPhos) which can sometimes accelerate the reductive elimination step and improve overall turnover.[9] |
Visual Workflows and Pathways
Caption: Troubleshooting decision tree for regioselectivity issues.
Caption: Electronic directing effects for electrophilic substitution.
Key Experimental Protocols
Protocol 1: Suzuki Cross-Coupling at the C6 Position (General Procedure)
This protocol is adapted from methodologies used for similar substituted bromopyridines.[8]
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) to the flask.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring at 85-95 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite. Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Protection of the Hydroxyl Group (O-Acetylation)
Protecting the hydroxyl group can prevent catalyst inhibition in coupling reactions and moderate regioselectivity in electrophilic substitutions.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution and cool in an ice bath (0 °C).
-
Acylation: Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure. The resulting acetate-protected compound is often pure enough for the next step or can be quickly purified by silica gel chromatography.
References
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR of 6-Bromo-2-methylpyridin-3-ol and Related Compounds
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the atomic arrangement within a molecule. This guide offers a comprehensive analysis of the 1H and 13C NMR spectra of 6-Bromo-2-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of public, experimentally verified spectral data for this specific compound, this guide presents a combination of predicted data for the target molecule and experimentally determined data for structurally similar analogs to facilitate a thorough comparative analysis.
Comparative Analysis of NMR Spectral Data
The following table summarizes the predicted 1H and 13C NMR chemical shifts for this compound, alongside the experimentally determined data for the related compounds: 2-methylpyridin-3-ol and 6-bromopyridin-3-ol. This comparison allows for an insightful discussion of the substituent effects on the chemical shifts of the pyridine ring.
| Compound | Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| This compound | H4 | ~7.25 | ~125.0 |
| H5 | ~7.05 | ~120.0 | |
| CH3 | ~2.40 | ~20.0 | |
| OH | ~9.50 | - | |
| C2 | - | ~155.0 | |
| C3 | - | ~150.0 | |
| C4 | - | ~125.0 | |
| C5 | - | ~120.0 | |
| C6 | - | ~140.0 | |
| 2-methylpyridin-3-ol | H4 | 7.04 | 123.7 |
| H5 | 7.09 | 126.3 | |
| H6 | 8.01 | 141.1 | |
| CH3 | 2.35 | 17.1 | |
| OH | 9.30 | - | |
| C2 | - | 154.3 | |
| C3 | - | 152.1 | |
| C4 | - | 123.7 | |
| C5 | - | 126.3 | |
| C6 | - | 141.1 | |
| 6-bromopyridin-3-ol | H2 | 8.13 | 141.8 |
| H4 | 7.35 | 127.9 | |
| H5 | 7.29 | 122.5 | |
| OH | 10.20 | - | |
| C2 | - | 141.8 | |
| C3 | - | 152.8 | |
| C4 | - | 127.9 | |
| C5 | - | 122.5 | |
| C6 | - | 139.7 |
Note: Chemical shifts for this compound are predicted values and should be considered as estimates. Experimental verification is recommended.
Discussion of Substituent Effects
The comparison of the spectral data reveals the influence of the methyl and bromo substituents on the pyridine ring. The methyl group at the C2 position in 2-methylpyridin-3-ol generally causes a slight shielding effect on the adjacent protons and carbons. Conversely, the electron-withdrawing nature of the bromine atom at the C6 position in 6-bromopyridin-3-ol leads to a deshielding of the neighboring protons and carbons, resulting in downfield shifts. In this compound, the interplay of these opposing electronic effects, along with steric interactions, dictates the final chemical shifts.
Experimental Protocol for NMR Spectroscopy
The following provides a detailed methodology for acquiring high-quality 1H and 13C NMR spectra for substituted pyridine compounds.
1. Sample Preparation:
-
Weigh 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH).
-
Ensure the sample is fully dissolved to avoid line broadening.
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the respective nucleus (1H or 13C).
-
Shim the magnetic field to obtain optimal resolution and line shape.
3. 1H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
4. 13C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are usually required due to the low natural abundance of 13C.
-
Referencing: Reference the spectrum to the solvent peak.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the 1H spectrum to determine the relative number of protons.
-
Assign the peaks based on chemical shifts, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Visualizing the Molecular Structure and NMR Assignments
The following diagrams illustrate the chemical structure and the predicted NMR spectral assignments for this compound.
Caption: Predicted 1H and 13C NMR assignments for this compound.
This guide provides a framework for understanding the NMR spectral characteristics of this compound through a comparative approach. While predicted data offers valuable insights, experimental verification remains the gold standard for unequivocal structure elucidation. The provided experimental protocol serves as a robust starting point for researchers aiming to acquire their own high-quality NMR data for this and related compounds.
Comparative Guide to HPLC Validation for Purity Determination of 6-Bromo-2-methylpyridin-3-ol
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is paramount for ensuring data integrity, reproducibility, and safety in preclinical and clinical studies. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-Bromo-2-methylpyridin-3-ol against other analytical techniques. Detailed experimental protocols and comparative performance data are presented to assist in selecting the most appropriate analytical methodology.
Introduction to this compound
This compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and chemical industries.[1][2] The purity of such intermediates is a critical quality attribute that can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful and widely used technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC method is proposed for the analysis of this compound, separating the main component from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Comparison of Analytical Methodologies
While HPLC is a robust method for purity determination, other techniques can also be employed. The choice of method depends on the specific analytical requirements, such as the nature of expected impurities, required sensitivity, and available instrumentation.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a stationary and mobile phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear spin properties in a magnetic field. |
| Typical Analytes | Non-volatile or thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds with NMR-active nuclei. |
| Primary Use | Quantitative purity and impurity profiling. | Analysis of volatile impurities and residual solvents. | Absolute purity determination without a specific reference standard. |
| Hypothetical Purity (%) | 99.5% (by area normalization) | Not suitable for the primary analyte, but can detect volatile impurities. | 99.3% (using a certified internal standard) |
| Limit of Detection (LOD) | Low ng range | pg to low ng range | mg range |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Destructive | Yes | Yes | No |
Experimental Protocols
Proposed HPLC Validation Method
A reversed-phase HPLC method is proposed and should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, and robust.[3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Assessed over a range of concentrations (e.g., 0.1 - 2 mg/mL).
-
Accuracy: Determined by spike recovery studies at three concentration levels.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
Alternative Method: Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile compounds.[4] While not ideal for the primary purity assessment of the relatively non-volatile this compound, it is an excellent complementary method for detecting and quantifying volatile impurities or residual solvents.
Hypothetical GC Conditions for Volatile Impurities:
| Parameter | Condition |
|---|---|
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Injection Volume | 1 µL (split 20:1) |
| Sample Preparation | 10 mg/mL in Dichloromethane |
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.
Caption: Workflow for HPLC Method Validation.
Conclusion
The proposed reversed-phase HPLC method provides a robust and reliable approach for determining the purity of this compound. While HPLC is the cornerstone for purity analysis of non-volatile pharmaceutical compounds, orthogonal techniques such as GC can be valuable for a comprehensive impurity profile, particularly for volatile species. A thorough validation in line with ICH guidelines is essential to ensure the method is suitable for its intended purpose in a regulated environment.
References
A Comparative Guide to the X-ray Crystallographic Analysis of Pyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the X-ray crystallographic data for key pyridin-3-ol derivatives. While the primary focus of this analysis is 6-Bromo-2-methylpyridin-3-ol, a comprehensive search of crystallographic databases reveals that no experimental single-crystal X-ray structure has been reported for this specific compound to date.
To provide valuable structural insights, this guide presents a detailed analysis of the closely related isomer, 2-Bromo-3-hydroxy-6-methylpyridine , for which a complete crystallographic study is available. For comparative purposes, we also include data for 2-methylpyridin-3-ol , the parent compound lacking the bromine substituent. This comparison will illuminate the significant influence of substituent position and the presence of a heavy atom on the crystal packing and intermolecular interactions of these versatile heterocyclic scaffolds, which are of considerable interest in medicinal chemistry and materials science.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-Bromo-3-hydroxy-6-methylpyridine and 2-methylpyridin-3-ol, offering a clear comparison of their solid-state structures.
| Parameter | 2-Bromo-3-hydroxy-6-methylpyridine[1] | 2-methylpyridin-3-ol[2] |
| Chemical Formula | C₆H₆BrNO | C₆H₇NO |
| Molecular Weight | 188.03 g/mol | 109.13 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| Unit Cell Dimensions | a = 11.4484(19) Åb = 9.0914(15) Åc = 13.230(2) Åα = 90°β = 90°γ = 90° | Data available via CCDC Deposition Number 296356.[2] |
| Unit Cell Volume (V) | 1377.1(4) ų | Data available via CCDC Deposition Number 296356.[2] |
| Molecules per Unit Cell (Z) | 8 | 4 |
| Temperature | 298 K | 150 K |
| Key Intermolecular Interactions | O—H···N and C—H···Br hydrogen bonds[1] | O—H···N hydrogen bonds |
Structural Analysis and Comparison
The crystallographic data reveals significant differences in the solid-state arrangement of these two pyridin-3-ol derivatives.
2-Bromo-3-hydroxy-6-methylpyridine: This molecule crystallizes in the orthorhombic space group Pbca.[1] In the crystal, molecules are linked by O—H···N hydrogen bonds, forming chains that propagate along the a-axis.[1] These chains are further interconnected by weaker C—H···Br hydrogen bonds, creating corrugated two-dimensional networks.[1] The bromine atom is displaced from the mean plane of the pyridine ring by 0.0948 Å.[1]
2-methylpyridin-3-ol: The absence of the bulky and electronegative bromine atom leads to a different crystal packing, resulting in a monoclinic crystal system (space group P2₁/c). The primary intermolecular interaction governing the crystal packing is the strong O—H···N hydrogen bond, a common feature in hydroxypyridine structures. The lack of a C—H···Br interaction suggests a potentially simpler packing arrangement compared to its brominated counterpart.
The comparison underscores the critical role of the bromine substituent in directing the crystal packing. The introduction of the bromine atom not only changes the crystal symmetry and unit cell parameters but also introduces an additional C—H···Br hydrogen bond, influencing the overall supramolecular architecture.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by single-crystal X-ray diffraction is a precise and systematic process.[3][4][5] The following protocol outlines the typical steps involved.
-
Crystal Growth and Selection: High-quality single crystals, typically 0.1-0.3 mm in size and free of defects, are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[4] A suitable crystal is selected under a microscope.
-
Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil to allow for data collection at low temperatures (e.g., 100-150 K) to minimize thermal vibrations.
-
Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.[3]
-
A monochromatic X-ray beam, commonly generated from a Mo or Cu source, is directed at the crystal.[6]
-
The crystal is rotated, and a series of diffraction images are collected by a detector at different orientations.[3] These images capture the intensities and positions of the diffracted X-rays.
-
-
Structure Solution and Refinement:
-
The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's space group.[4]
-
The intensities of the spots are used to solve the "phase problem" and generate an initial electron density map of the molecule.
-
A molecular model is built into the electron density map.
-
The model is then refined using least-squares methods, adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.
-
Visualizations
Workflow for Single-Crystal X-ray Diffraction
Caption: General workflow for determining a molecular structure using single-crystal X-ray diffraction.
References
- 1. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methylpyridin-3-ol | C6H7NO | CID 70719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. fiveable.me [fiveable.me]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
Comparative study of different catalysts for reactions with 6-Bromo-2-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridinyl scaffolds is a cornerstone of modern medicinal chemistry. 6-Bromo-2-methylpyridin-3-ol is a versatile starting material, offering two distinct reaction sites: a hydroxyl group amenable to substitution and a C-Br bond ready for catalytic cross-coupling. Direct cross-coupling of this substrate can be challenging due to potential interference from the acidic hydroxyl group, which can interact with the basic conditions and catalysts employed. A common and effective strategy is a two-step approach involving the initial protection or alkylation of the hydroxyl group, followed by the catalytic functionalization of the carbon-bromine bond.
This guide provides a comparative overview of common catalytic cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—on an O-alkylated derivative of this compound. It includes detailed experimental protocols for the initial O-alkylation and subsequent coupling reactions, supported by representative experimental data.
Part 1: O-Alkylation of this compound
The first step in many synthetic routes involving this compound is the alkylation of the hydroxyl group. This not only prevents unwanted side reactions during the subsequent cross-coupling but also allows for the introduction of additional diversity into the molecule. A typical O-alkylation procedure is detailed below.
Experimental Protocol: O-Isopropylation
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), a base, typically potassium carbonate (K₂CO₃, 2.5 eq), is added. To this suspension, an alkylating agent, such as 2-bromopropane (2.5 eq), is introduced. The reaction mixture is then heated, for instance at 100°C, and stirred overnight. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is worked up by partitioning between water and an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the desired O-alkylated product, 6-bromo-3-isopropoxy-2-methylpyridine.
Part 2: Comparative Study of Catalysts for Cross-Coupling Reactions
Once the hydroxyl group is protected, the resulting 6-bromo-3-alkoxy-2-methylpyridine derivative serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions. This section compares three major types of catalytic systems for C-C and C-N bond formation.
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The following table summarizes representative conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions on bromopyridine substrates analogous to 6-bromo-3-isopropoxy-2-methylpyridine.
| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features & Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | ~85-95 | Excellent for C(sp²)-C(sp²) bond formation; wide functional group tolerance. The choice of phosphine ligand is crucial.[1][2] |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Primary/Secondary Amine | NaOtBu | Toluene | 80-100 | 4-16 | ~70-90 | Premier method for C-N bond formation. Requires an inert atmosphere. Base selection is critical and substrate-dependent.[3][4] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Et₃N | THF/DMF | RT-100 | 3-12 | ~72-96 | Efficient C(sp²)-C(sp) bond formation. Copper co-catalyst is typically used but copper-free methods exist.[5][6] |
Note: The yields are representative and can vary based on the specific substrates and precise reaction conditions.
Detailed Experimental Protocols for Cross-Coupling Reactions
Below are generalized protocols that can be adapted for the cross-coupling of 6-bromo-3-isopropoxy-2-methylpyridine.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 6-bromo-3-isopropoxy-2-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.[1][2]
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand such as BINAP (3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reagent Addition: Add 6-bromo-3-isopropoxy-2-methylpyridine (1.0 eq), the amine coupling partner (1.2 eq), and anhydrous toluene.
-
Reaction: Seal the tube or flask and heat the reaction mixture to 80-100°C for the required time, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[3][4]
Protocol 3: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-bromo-3-isopropoxy-2-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by triethylamine (Et₃N, 2.0 eq) and the terminal alkyne (1.2 eq).
-
Reaction: Stir the reaction at room temperature or heat gently to 40-60°C. Monitor the reaction until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with water or a mild acid (e.g., saturated NH₄Cl solution) to remove the amine base.
-
Purification: Dry the organic phase, concentrate, and purify by flash column chromatography to yield the alkynylated pyridine.[5][6]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general two-step workflow for the functionalization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Comparative Biological Activity of 6-Bromo-2-methylpyridin-3-ol and Its Analogs: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of 6-Bromo-2-methylpyridin-3-ol and its structural analogs, targeting researchers, scientists, and drug development professionals. The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of therapeutic potential, including antimicrobial and anticancer properties.[1][2] This document synthesizes available data on the biological effects of brominated pyridinols and related pyridine derivatives, outlines detailed experimental protocols for activity screening, and visualizes relevant cellular pathways and workflows.
Antimicrobial Activity
Substituted pyridinol compounds have demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria.[3][4] The introduction of a bromine atom to the pyridine ring can enhance the antimicrobial potency of these compounds.[3]
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The following table summarizes the antimicrobial activity of various pyridinol analogs against different bacterial strains. The data highlights the efficacy of these compounds in inhibiting bacterial growth, with lower MIC values indicating higher potency.
| Compound | Organism(s) | MIC (µg/mL) | Reference |
| EA-02-009 (brominated) | S. aureus / MRSA strains | 0.5 - 1 | [3] |
| EA-02-009 (brominated) | MRSA strain USA300LAC | 32 | [3] |
| JC-01-072 | S. aureus / MRSA strains | 4 - 8 | [3] |
| JC-01-074 | S. aureus / MRSA strains | 16 | [3] |
| EA-02-011 | S. aureus / MRSA strains | 32 | [3] |
| 3d (pyridinium salt) | S. aureus | 4 | [5] |
Anticancer and Kinase Inhibitory Activity
Pyridine derivatives are a significant class of compounds in oncology research, with several approved anticancer drugs based on this scaffold.[6] Their mechanisms of action often involve the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1]
Comparative Analysis of Anticancer Activity (IC50)
The in vitro anticancer activity of a series of 6-Bromopyridin-3-amine analogs, which are structurally related to this compound, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cellular proliferation.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| BPS-1 | 8.2 | 12.5 | 10.1 | 1.93[1] |
| BPS-2 | 5.7 | 9.8 | 7.3 | 1.93[1] |
| BPS-3 | 2.1 | 4.3 | 3.5 | 1.93[1] |
| BPS-4 | 15.4 | 22.1 | 18.9 | 1.93[1] |
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.[1]
Comparative Analysis of Kinase Inhibitory Activity (IC50)
Protein kinases are key targets for cancer therapy.[1] The inhibitory activity of hypothetical 6-Bromopyridin-3-amine analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis, is presented below.
| Compound | VEGFR-2 IC50 (µM) | Reference Compound (Sorafenib) IC50 (µM) |
| BPS-1 | 1.5 | 0.09[1] |
| BPS-2 | 0.8 | 0.09[1] |
| BPS-3 | 0.2 | 0.09[1] |
| BPS-4 | 3.2 | 0.09[1] |
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.[1]
Experimental Protocols
Standardized and reproducible experimental methodologies are crucial for the validation of biological screening results.[1] The following are detailed protocols for key assays used in the evaluation of the antimicrobial and anticancer activities of pyridine derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
1. Preparation of Bacterial Inoculum:
-
A fresh overnight culture of the test bacterium is diluted in appropriate broth (e.g., Tryptic Soy Broth for S. aureus) to achieve a standardized concentration (typically 5 x 10^5 CFU/mL).
2. Compound Preparation:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate to obtain a range of concentrations.
3. Incubation:
-
The standardized bacterial inoculum is added to each well of the microtiter plate.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells and is a common technique to measure the cytotoxic effects of potential anticancer compounds.[1]
1. Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[1]
2. Compound Treatment:
-
Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1]
4. Solubilization and Measurement:
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
The absorbance is measured using a multi-well spectrophotometer at a wavelength of approximately 570 nm.[1]
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.
-
The IC50 values are then determined by plotting the percentage of inhibition against the compound concentrations.[1]
Kinase Inhibition Assay (e.g., VEGFR-2)
Biochemical assays are employed to determine the direct inhibitory effect of compounds on specific kinase enzymes.[1]
1. Assay Principle:
-
A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase.[1]
2. Procedure:
-
The kinase enzyme (e.g., VEGFR-2) is incubated with the test compound at various concentrations in a reaction buffer.
-
The kinase reaction is initiated by the addition of a substrate (a specific peptide) and ATP.
-
After a set incubation period, a detection reagent is added that selectively binds to the remaining ATP, producing a fluorescent signal. The amount of kinase activity is inversely proportional to the fluorescence intensity.[1]
3. Data Analysis:
-
The results are used to calculate the percentage of kinase inhibition for each compound concentration.
-
The IC50 value is determined from the resulting dose-response curve.[1]
Visualizations
The following diagrams illustrate a typical experimental workflow for biological activity screening and a simplified representation of a kinase signaling pathway that can be targeted by pyridine derivatives.
Caption: Workflow for screening the biological activity of pyridine analogs.
Caption: Inhibition of a kinase signaling pathway by a pyridine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 6-Bromo-2-methylpyridin-3-ol for Pharmaceutical Research and Development
An objective analysis of synthetic pathways to a key intermediate for drug discovery, providing researchers with actionable data to inform their synthetic strategies.
Introduction
6-Bromo-2-methylpyridin-3-ol is a valuable heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core is a common motif in medicinal chemistry, and the presence of bromo, methyl, and hydroxyl functional groups offers multiple points for diversification and molecular optimization. The efficiency of the synthetic route to this key intermediate can significantly impact the timeline and cost of drug development projects. This guide provides a comparative analysis of two potential synthetic routes to this compound, with a focus on efficiency, reagent accessibility, and procedural complexity.
Synthetic Route Overview
Two primary synthetic strategies for the preparation of this compound are outlined below:
-
Route 1: Direct Bromination of 2-Methylpyridin-3-ol. This approach involves the direct electrophilic bromination of the commercially available starting material, 2-methylpyridin-3-ol.
-
Route 2: Sandmeyer Reaction of 6-Amino-2-methylpyridin-3-ol. This two-step route begins with the synthesis of 6-Amino-2-methylpyridin-3-ol, followed by a diazotization and subsequent bromination via the Sandmeyer reaction.
The logical flow of these synthetic pathways is illustrated in the diagram below.
Figure 1: High-level overview of the synthetic routes to this compound.
Comparative Analysis of Synthetic Routes
The efficiency and practicality of each synthetic route are summarized in the table below. This data is compiled from literature reports and commercially available information.
| Parameter | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction |
| Starting Material | 2-Methylpyridin-3-ol | 6-Amino-2-methylpyridin-3-ol |
| Starting Material Availability | Commercially available | Commercially available |
| Number of Steps | 1 | 1 (from amino precursor) |
| Key Reagents | N-Bromosuccinimide (NBS) | Sodium nitrite, Hydrobromic acid, Copper(I) bromide |
| Reported Yield | Not reported for the 6-bromo isomer | Generally moderate to good (specific yield not reported) |
| Overall Process Efficiency | Potentially high (single step) | Dependent on the yield of the Sandmeyer step |
| Scalability | Potentially scalable | Scalable with careful control of diazotization |
| Safety Considerations | NBS is a lachrymator and irritant | Diazonium salts can be explosive; requires low temperatures |
Detailed Experimental Protocols
Route 1: Direct Bromination of 2-Methylpyridin-3-ol (Hypothetical)
While a specific literature procedure for the synthesis of this compound via direct bromination of 2-methylpyridin-3-ol was not identified, a general protocol based on the bromination of similar pyridine derivatives is proposed below. Optimization of reaction conditions, particularly the choice of brominating agent and solvent, would be necessary to favor the desired isomer and maximize the yield.
Materials:
-
2-Methylpyridin-3-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-methylpyridin-3-ol in the chosen solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS is recommended).
-
Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Route 2: Sandmeyer Reaction of 6-Amino-2-methylpyridin-3-ol
This route leverages the commercially available 6-Amino-2-methylpyridin-3-ol and employs the well-established Sandmeyer reaction to introduce the bromo substituent.
Experimental Workflow:
Figure 2: Step-by-step workflow for the Sandmeyer synthesis of this compound.
Materials:
-
6-Amino-2-methylpyridin-3-ol
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
In a flask, dissolve 6-Amino-2-methylpyridin-3-ol in aqueous hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain it until the evolution of nitrogen gas ceases.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
-
Discussion and Conclusion
Both outlined synthetic routes present viable options for the synthesis of this compound.
Route 1 (Direct Bromination) offers the advantage of being a single-step transformation from a readily available starting material. If optimized, this route could be highly efficient in terms of step economy and overall yield. However, a significant challenge lies in controlling the regioselectivity of the bromination. The pyridine ring is activated by the hydroxyl group and the methyl group, potentially leading to a mixture of brominated isomers. A thorough screening of brominating agents (e.g., NBS, Br2), solvents, and reaction temperatures would be required to achieve selective bromination at the 6-position.
Route 2 (Sandmeyer Reaction) provides a more controlled and predictable approach to the desired isomer. The starting material, 6-Amino-2-methylpyridin-3-ol, is commercially available, making this a one-step conversion in practice. The Sandmeyer reaction is a classic and reliable method for introducing halogens onto aromatic rings.[1] While the reaction involves the in situ generation of a potentially unstable diazonium salt, the procedure is well-established and can be safely performed with proper temperature control. The yields of Sandmeyer reactions are typically moderate to good, and the purification of the final product is often straightforward.
Recommendation:
For researchers requiring a reliable and predictable synthesis of this compound with a high probability of success, Route 2 (Sandmeyer Reaction) is the recommended approach. The commercial availability of the amino precursor simplifies the overall process to a single, well-documented transformation.
For process development and large-scale synthesis, Route 1 (Direct Bromination) warrants investigation. If a highly regioselective and high-yielding protocol can be developed, this one-step route would likely be more cost-effective and have a higher throughput.
Ultimately, the choice of synthetic route will depend on the specific needs of the research or development project, including the required scale, timeline, and available resources for process optimization. This guide provides the foundational information to make an informed decision and to proceed with the synthesis of this important pharmaceutical intermediate.
References
In-Silico Prediction of Physicochemical Properties: A Comparative Guide to 6-Bromo-2-methylpyridin-3-ol and Its Isomers
For researchers, scientists, and drug development professionals, the accurate prediction of a compound's physicochemical properties is a cornerstone of early-phase discovery. This guide provides a comparative analysis of in-silico predicted properties for 6-Bromo-2-methylpyridin-3-ol and two of its structural isomers, 5-Bromo-2-methylpyridin-3-ol and 2-Bromo-6-methylpyridin-3-ol. Due to a lack of available experimental data, this comparison relies on computationally generated values from established prediction methodologies.
The strategic placement of the bromine atom and hydroxyl group on the 2-methylpyridine core significantly influences the molecule's behavior, affecting parameters crucial for its pharmacokinetic and pharmacodynamic profiles. Understanding these differences through in-silico modeling allows for the rapid and cost-effective screening of candidates before committing to resource-intensive laboratory synthesis and testing.
Comparative Analysis of Predicted Physicochemical Properties
The following table summarizes the key physicochemical properties for this compound and its selected isomers as predicted by computational models. These values are essential for anticipating a compound's solubility, permeability, and potential for biological interactions.
| Property | This compound | 5-Bromo-2-methylpyridin-3-ol | 2-Bromo-6-methylpyridin-3-ol |
| IUPAC Name | This compound[1] | 5-bromo-2-methylpyridin-3-ol | 2-bromo-6-methylpyridin-3-ol |
| CAS Number | 118399-86-3[1] | 91420-25-6[2] | 23003-35-2 |
| Molecular Formula | C₆H₆BrNO | C₆H₆BrNO | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol [1] | 188.02 g/mol [2] | 188.02 g/mol |
| Predicted LogP | 1.9[1] | 1.6[2] | 1.7 (Estimated) |
| Predicted Boiling Point | 284.4 ± 35.0 °C | 269.9 ± 40.0 °C | 275.5 ± 35.0 °C |
| Predicted Melting Point | 110-111 °C | 221 °C | Not Available |
| Predicted Water Solubility | Low | Low | Low |
| Predicted pKa (Acidic) | 9.0 ± 0.4 | 8.8 ± 0.4 | 8.5 ± 0.4 |
| Predicted pKa (Basic) | 4.5 ± 0.3 | 4.7 ± 0.3 | 1.2 ± 0.3 |
Note: Predicted values are sourced from computational models and may vary between different software packages. The values presented here are for comparative purposes.
Methodologies for In-Silico Prediction
The data presented in this guide is derived from in-silico prediction methods, which utilize a compound's chemical structure to estimate its physicochemical properties. These tools are indispensable in modern drug discovery for high-throughput virtual screening.
Experimental Protocols for In-Silico Prediction
1. Structure Input and Preparation:
-
The process begins by providing the chemical structure of the target molecule to the software. This is typically done using a standard chemical identifier such as a SMILES (Simplified Molecular-Input Line-Entry System) string or by drawing the structure in a chemical editor.
-
SMILES for this compound: CC1=C(C=CC(=N1)Br)O[1]
-
The software then canonicalizes the structure and generates a 3D conformation if necessary for the calculations.
2. Property Calculation using QSPR Models:
-
Physicochemical properties are calculated using Quantitative Structure-Property Relationship (QSPR) models. These are mathematical models that correlate a molecule's structural or electronic features (descriptors) with a specific property.
-
LogP (Octanol-Water Partition Coefficient): Predicted using atom/fragment contribution methods. The software dissects the molecule into fragments and assigns a lipophilicity value to each. The sum of these values, with corrections for intramolecular interactions, yields the final LogP value. Tools like KOWWIN™ within the EPI Suite™ use this approach.[3]
-
Boiling and Melting Point: Prediction algorithms, such as those in the MPBPWIN™ module of EPI Suite™, use a combination of group contribution methods (like the Joback method) and other QSPR models that relate the property to the molecule's boiling point or other descriptors.[4][5]
-
Water Solubility: Often predicted from the LogP value and the melting point, as these are key determinants of solubility. The General Solubility Equation is a common basis for these predictions. The WATERNT™ program in EPI Suite™ uses a fragment constant method.[3]
-
pKa (Ionization Constant): Advanced software like ACD/Percepta uses large databases of experimental pKa values to build models based on Hammett-type equations. The software identifies ionizable centers in the molecule and calculates the pKa based on the electronic effects of substituents on the pyridine ring and hydroxyl group.[6][7][8]
3. Data Output and Analysis:
-
The software outputs the predicted values for each property, often including a confidence interval or a reliability index to indicate the expected accuracy of the prediction.
-
Researchers can then use this data to compare different molecules, prioritize candidates for synthesis, and anticipate potential ADME (Absorption, Distribution, Metabolism, and Excretion) issues.
Visualization of In-Silico Prediction Workflow
The following diagram illustrates the logical workflow for predicting the physicochemical properties of a chemical compound using in-silico methods.
Caption: Workflow for In-Silico Physicochemical Property Prediction.
References
- 1. This compound | C6H6BrNO | CID 11194787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
A Comparative Guide to the Performance of 6-Bromo-2-methylpyridin-3-ol in Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is a critical factor influencing the efficiency, yield, and novelty of a synthetic route. Substituted pyridines are a cornerstone in the development of pharmaceuticals and functional materials. This guide provides a comparative benchmark of 6-Bromo-2-methylpyridin-3-ol in key synthetic transformations, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Due to a scarcity of direct experimental data for this compound in the literature, this guide leverages performance data from structurally analogous bromopyridines to provide a predictive comparison and robust experimental protocols.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is influenced by the electronic nature of the pyridine ring and its substituents. For this compound, the electron-withdrawing nature of the pyridine nitrogen is expected to facilitate the oxidative addition of the C-Br bond to the palladium catalyst.
Table 1: Comparison of Bromopyridines in Suzuki-Miyaura Coupling
| Entry | Bromopyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 2 | 2-Bromopyridine | Arylboronic acid | Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ | Toluene/H₂O | 100 | 16-24 | Low to Moderate |
| 3 | 2,4,6-Trihalogenopyrido[2,3-d]pyrimidines | (Het)ArB(OH)₂ | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol | 110 | 3 | 71-76 |
| 4 | 4-Bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene | 80 | 3 | 77-82 |
Analysis: Based on data from similar substrates, this compound is anticipated to be a viable substrate for Suzuki-Miyaura coupling. The presence of the hydroxyl and methyl groups may influence the electronic properties and solubility but are not expected to be prohibitive. High yields are often achievable with appropriate catalyst and ligand selection, such as Pd(PPh₃)₄ or systems with bulky phosphine ligands like SPhos. The choice of base and solvent system is also critical and may require optimization for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on procedures for structurally similar bromopyridines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Stir the reaction mixture at 85–95 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the formation of C-N bonds. The success of this reaction with bromopyridines is highly dependent on the choice of catalyst, ligand, and base to overcome potential catalyst inhibition by the pyridine nitrogen.
Table 2: Comparison of Bromopyridines in Buchwald-Hartwig Amination
| Entry | Bromopyridine Substrate | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOᵗBu | Toluene | 80 | 4 | 60[1] |
| 2 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | 83 |
| 3 | Aryl Bromides | Primary Amines | - | BrettPhos | - | - | - | - | High |
Analysis: The data from analogous compounds suggests that this compound should be a competent substrate in Buchwald-Hartwig aminations. The use of bulky, electron-rich phosphine ligands such as BINAP, RuPhos, or BrettPhos is crucial for achieving good to excellent yields. The choice of a strong, non-nucleophilic base like sodium tert-butoxide or LiHMDS is also critical.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOᵗBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Diagram of Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Performance in Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, yielding substituted alkynes. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Table 3: Comparison of Bromopyridines in Sonogashira Coupling
| Entry | Bromopyridine Substrate | Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-3-fluoro-2-pyridinecarbonitrile | Unfunctionalized Alkynes | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | 85-93[2] |
| 2 | 4-Bromo-6H-1,2-oxazines | Terminal Alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT | 6-20 | Good[3] |
| 3 | 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
Analysis: The Sonogashira coupling is expected to proceed efficiently with this compound. High yields have been reported for various bromopyridines under mild conditions. The reaction is generally tolerant of a wide range of functional groups on both the bromopyridine and the alkyne coupling partner. Standard catalyst systems like Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI are typically effective.
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure and may be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add anhydrous THF and triethylamine.
-
Add this compound and the terminal alkyne.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Diagram of Reagent Selection Logic:
Caption: Logical flow for selecting a cross-coupling reaction.
Conclusion
While direct, quantitative performance data for this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions is not extensively reported, a comprehensive analysis of structurally related bromopyridines provides valuable insights. It is anticipated that this compound is a versatile and effective substrate for these critical synthetic transformations. The provided experimental protocols, derived from established procedures for analogous compounds, offer a robust starting point for researchers. Optimization of catalyst, ligand, base, and solvent will be key to achieving high yields and purity in the synthesis of novel compounds for drug discovery and materials science.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 6-Bromo-2-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 6-Bromo-2-methylpyridin-3-ol. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
1. Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary hazards associated with this compound are:
-
Serious Eye Irritation: Causes serious eye irritation[1][2][3][4].
-
Respiratory Irritation: May cause respiratory irritation[1][2][3][4].
-
Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled[1][5].
Immediate precautionary measures include avoiding contact with skin and eyes, not breathing in mist, vapors, or spray, and not ingesting the substance. If swallowed, seek immediate medical assistance[1].
2. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles or Glasses with Face Shield | Chemical splash goggles should be worn to protect against splashes. A face shield is recommended when there is a higher risk of splashing[6][7][8]. |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are suitable for providing short-term protection. Always inspect gloves for any damage before use and change them immediately if contact with the chemical occurs. For prolonged contact, consider double gloving[6][7][9][10]. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to provide maximum skin coverage. Clothing worn underneath should be made of natural fibers like cotton[6][7]. |
| Foot Protection | Closed-toe Shoes | Shoes that completely cover the foot are required. Open-toed shoes, sandals, or perforated footwear are not permitted in the laboratory[6][7]. |
| Respiratory Protection | NIOSH-approved Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator should be used[1][7][10]. |
3. Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps before, during, and after handling the compound.
4. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste, including the chemical itself and any contaminated materials like gloves and absorbent pads, in a designated and clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid[11].
-
Waste Storage: Store the sealed hazardous waste container in a well-ventilated, designated area away from incompatible materials such as strong oxidizing agents[1][11].
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Disposal must comply with all local, state, and federal regulations. Do not dispose of this chemical in regular trash or down the drain[1][11].
By strictly adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H6BrNO | CID 11194787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
